Diethyl naphthalene-2,6-dicarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl naphthalene-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCOKSAYUDNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of Diethyl Naphthalene-2,6-dicarboxylate
Introduction
Diethyl naphthalene-2,6-dicarboxylate is an aromatic ester that holds potential interest for researchers in materials science and drug discovery. While structurally similar to the more extensively studied dimethyl naphthalene-2,6-dicarboxylate, a key monomer in high-performance polymers, detailed public information on the diethyl ester is notably scarce. This guide provides a summary of the available chemical and physical data for this compound and outlines a general protocol for its synthesis based on standard esterification procedures.
Chemical Properties and Data
Quantitative data for this compound is limited in publicly accessible scientific literature and databases. The following table summarizes the available information, primarily sourced from chemical suppliers. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 15442-73-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₆H₁₆O₄ | Chemical Supplier Catalogs |
| Molecular Weight | 272.30 g/mol | Chemical Supplier Catalogs |
| Boiling Point | 199.7 °C (Predicted) | Chemical Supplier Catalogs |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| Appearance | Not available | N/A |
| Spectroscopic Data | Not available | N/A |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Rotary evaporator
-
Standard reflux apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-naphthalenedicarboxylic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product may be purified by recrystallization or column chromatography.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the proposed synthesis and purification of this compound.
Applications in Drug Development
There is no specific information available in the public domain detailing the use of this compound in drug development or its interaction with any biological signaling pathways. The naphthalene scaffold itself is present in a variety of bioactive compounds, and its derivatives have been explored for a range of therapeutic applications. However, research specifically implicating the diethyl ester is not currently published.
This compound is a compound for which detailed, experimentally verified chemical and physical properties are not widely available in the public domain. While its synthesis can be approached through standard esterification methods, specific protocols and characterization data are lacking. Further research would be required to fully elucidate its properties and potential applications in materials science and medicinal chemistry. Researchers interested in this compound should consider its synthesis and characterization as a primary step for any future investigations.
Spectroscopic and Synthetic Overview of Diethyl Naphthalene-2,6-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl naphthalene-2,6-dicarboxylate is an aromatic ester of significant interest in materials science and as a potential intermediate in pharmaceutical synthesis. Its rigid, planar naphthalene core functionalized with two ethyl ester groups imparts unique properties to polymers and can serve as a scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the available spectroscopic data and a general synthetic methodology for this compound.
Spectroscopic Data
Comprehensive experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectral characteristics of the closely related dimethyl naphthalene-2,6-dicarboxylate and general principles of spectroscopy, the expected data can be predicted.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 2H | H-1, H-5 |
| ~8.1 | d | 2H | H-3, H-7 |
| ~7.9 | d | 2H | H-4, H-8 |
| ~4.4 | q | 4H | -O-CH₂ -CH₃ |
| ~1.4 | t | 6H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~166 | C=O |
| ~136 | C-2, C-6 |
| ~132 | C-4a, C-8a |
| ~130 | C-1, C-5 |
| ~128 | C-3, C-7 |
| ~125 | C-4, C-8 |
| ~62 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H Stretch |
| ~2980 | Aliphatic C-H Stretch |
| ~1720 | C=O Stretch (Ester) |
| ~1250 | C-O Stretch (Ester) |
| ~1600, ~1470 | Aromatic C=C Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragment |
| 272 | [M]⁺ (Molecular Ion) |
| 227 | [M - OCH₂CH₃]⁺ |
| 199 | [M - COOCH₂CH₃]⁺ |
| 155 | [C₁₀H₇CO]⁺ |
| 127 | [C₁₀H₇]⁺ |
Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not readily found in the searched literature. However, a standard Fischer esterification procedure, analogous to the synthesis of the dimethyl ester, can be proposed.
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Naphthalene-2,6-dicarboxylic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Toluene
Procedure:
-
A mixture of naphthalene-2,6-dicarboxylic acid (1.0 eq), absolute ethanol (excess, ~20 eq), and a catalytic amount of concentrated sulfuric acid (~0.1 eq) is heated at reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification of the crude this compound can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Diagram 1: Proposed Synthesis Workflow
An In-depth Technical Guide to the Synthesis of Diethyl Naphthalene-2,6-dicarboxylate from 2,6-Naphthalenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl naphthalene-2,6-dicarboxylate from 2,6-naphthalenedicarboxylic acid. The document details the underlying chemical principles, experimental protocols, and key reaction parameters, offering a valuable resource for professionals in chemical research and development.
Introduction
2,6-Naphthalenedicarboxylic acid (2,6-NDA) is a key monomer in the production of high-performance polymers such as polyethylene naphthalate (PEN).[1] Its ester derivatives, like this compound, are important intermediates in organic synthesis and can be utilized in the development of novel materials and pharmaceutical compounds. The synthesis of this compound is typically achieved through the Fischer esterification of 2,6-naphthalenedicarboxylic acid with ethanol in the presence of an acid catalyst.[2] This guide will focus on the practical aspects of this synthesis, including catalyst selection, reaction optimization, and product purification.
Reaction Principle and Stoichiometry
The synthesis of this compound from 2,6-naphthalenedicarboxylic acid and ethanol is a classic example of a Fischer esterification. The reaction involves the protonation of the carboxylic acid carbonyl group by a catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.[2]
The overall balanced chemical equation for the reaction is:
C₁₀H₆(COOH)₂ + 2 C₂H₅OH ⇌ C₁₀H₆(COOC₂H₅)₂ + 2 H₂O
This equilibrium reaction is driven to completion by using an excess of the alcohol (ethanol) and/or by removing the water as it is formed.
Experimental Protocols
While specific protocols for the diethyl ester are not extensively detailed in the provided literature, a general and effective procedure can be adapted from established methods for the esterification of dicarboxylic acids.[3]
Materials:
-
2,6-Naphthalenedicarboxylic acid (2,6-NDA)
-
Anhydrous Ethanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable catalyst
-
Toluene (optional, for azeotropic removal of water)
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Organic solvents for purification (e.g., ethanol, hexane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (if using azeotropic removal of water)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid and a large excess of anhydrous ethanol. Ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring. Typically, the catalyst amount is around 2% of the weight of the dicarboxylic acid.[3]
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4 hours).[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitates, it may be the desired product. The excess ethanol can be removed using a rotary evaporator.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Key Reaction Parameters and Optimization
The yield and purity of this compound are significantly influenced by several factors:
-
Catalyst: While sulfuric acid is a common and effective catalyst, other catalysts have been explored for the esterification of dicarboxylic acids. These include solid acid catalysts like Al³⁺-montmorillonite, which offer the advantage of being easily separable and reusable.[4] For the closely related synthesis of dimethyl-2,6-naphthalene dicarboxylate, catalysts such as sodium tungstate and ammonium molybdate have been shown to be effective.[5][6]
-
Reactant Ratio: A large excess of ethanol is used to shift the reaction equilibrium towards the formation of the diester.[2] A molar ratio of alcohol to dicarboxylic acid of at least 2.5:1 is recommended.[3]
-
Temperature and Reaction Time: The reaction is typically carried out at the reflux temperature of the alcohol. Optimal reaction times are often in the range of 3-4 hours to achieve high conversion.[3]
The following table summarizes typical reaction conditions and yields for the esterification of dicarboxylic acids, which can be extrapolated for the synthesis of this compound.
| Parameter | Value/Condition | Rationale |
| Reactants | 2,6-Naphthalenedicarboxylic Acid, Ethanol | Carboxylic acid and alcohol for ester formation. |
| Catalyst | Concentrated H₂SO₄ (2% w/w of diacid)[3] | Protonates the carbonyl group, increasing its electrophilicity.[2] |
| Alternative Catalysts: Al³⁺-montmorillonite[4], Sodium Tungstate[5] | Heterogeneous or alternative homogeneous catalysts can improve yields and simplify purification. | |
| Solvent | Ethanol (in excess) | Serves as both reactant and solvent, driving the equilibrium forward. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 3 - 4 hours[3] | Sufficient time to reach high conversion. |
| Molar Ratio | Ethanol : 2,6-NDA > 2.5 : 1[3] | Excess alcohol favors product formation in an equilibrium reaction. |
| Purification | Neutralization, Extraction, Recrystallization | Removal of catalyst and unreacted starting materials to obtain a pure product. |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2,6-naphthalenedicarboxylic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction parameters, particularly the choice of catalyst, reactant ratio, and reaction time, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to aid researchers and professionals in the successful synthesis and purification of this important chemical intermediate.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Naphthalene Dicarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of naphthalene dicarboxylic acid esters. Special attention is given to isomers of significant industrial and research interest. The information is presented to be a valuable resource for professionals in materials science and drug development.
Physical Properties
Naphthalene dicarboxylic acid esters are a versatile class of compounds with properties that are highly dependent on the substitution pattern of the carboxyl groups on the naphthalene ring and the nature of the ester alkyl chain. These esters are typically crystalline solids at room temperature with limited solubility in water but better solubility in various organic solvents.
Tabulated Physical Data
The following tables summarize key physical properties for various naphthalene dicarboxylic acid isomers and their corresponding dimethyl, diethyl, and dibutyl esters.
Table 1: Physical Properties of Naphthalene Dicarboxylic Acids
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| 2,6-NDA | C₁₂H₈O₄ | 216.19 | >300[1] | Sparingly soluble in water[2] |
| 1,4-NDA | C₁₂H₈O₄ | 216.19 | >300 | Insoluble in water |
| 2,3-NDA | C₁₂H₈O₄ | 216.19 | 239-241 | - |
Table 2: Physical Properties of Dimethyl Naphthalenedicarboxylates
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Dimethyl 2,6-naphthalenedicarboxylate | C₁₄H₁₂O₄ | 244.24 | 187-193[3][4] | 347.16 (rough estimate)[4] | Insoluble in water; Soluble in hot toluene[1][4][5] |
| Dimethyl 2,3-naphthalenedicarboxylate | C₁₄H₁₂O₄ | 244.24 | - | - | Soluble in organic solvents[6] |
| Dimethyl 1,5-naphthalenedicarboxylate | C₁₄H₁₂O₄ | 244.24 | - | - | - |
Table 3: Physical Properties of Diethyl and Dibutyl Naphthalenedicarboxylates
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diethyl 2,6-naphthalenedicarboxylate | C₁₆H₁₆O₄ | 272.29 | - | - |
| Di-n-butyl 2,6-naphthalenedicarboxylate | C₂₀H₂₄O₄ | 328.40 | - | 220-230 @ 0.2 Torr[7] |
Chemical Properties
The chemical reactivity of naphthalene dicarboxylic acid esters is primarily dictated by the ester functional groups and the aromatic naphthalene core. Key reactions include hydrolysis, transesterification, and reactions involving the aromatic ring.
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic environment of the ester group. For instance, the hydrolysis of dimethyl 2,6-naphthalenedicarboxylate is relatively slow at neutral pH but is accelerated under acidic or basic conditions.
Transesterification
Transesterification, the exchange of the alcohol group of an ester with another alcohol, is a crucial reaction in the synthesis of polyesters. A prominent example is the synthesis of poly(ethylene naphthalate) (PEN), where dimethyl 2,6-naphthalenedicarboxylate undergoes transesterification with ethylene glycol.
Aromatic Ring Chemistry
The naphthalene ring can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylate groups makes these reactions less facile compared to unsubstituted naphthalene.
Experimental Protocols
Synthesis of Dimethyl 2,6-Naphthalenedicarboxylate
This protocol describes a typical laboratory-scale synthesis of dimethyl 2,6-naphthalenedicarboxylate from 2,6-naphthalenedicarboxylic acid.
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ice water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 2,6-naphthalenedicarboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for a period sufficient to ensure complete esterification (e.g., 24 hours).
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water to remove any residual acid and methanol.
-
Dry the product in a vacuum oven to obtain dimethyl 2,6-naphthalenedicarboxylate.
Characterization by Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions of the esters, such as melting point and glass transition temperature.
Instrument:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh a small sample (typically 3-5 mg) into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min flow rate).
-
A typical heating program involves an initial heating ramp (e.g., 10°C/min) to a temperature above the expected melting point, followed by a controlled cooling ramp and a second heating ramp to observe the thermal history.
-
The melting point is determined as the peak temperature of the endothermic melting transition.
Characterization by Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the esters by measuring weight loss as a function of temperature.
Instrument:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place an accurately weighed sample (typically 5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
Instrument:
-
NMR Spectrometer (e.g., 300 or 400 MHz)
Procedure:
-
Dissolve a small amount of the ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For example, in the ¹H NMR spectrum of dimethyl 2,6-naphthalenedicarboxylate, characteristic signals for the aromatic protons and the methyl ester protons would be observed.
Visualizations
Synthesis of Poly(ethylene naphthalate) (PEN)
The following diagram illustrates the two-stage process for the synthesis of PEN, a high-performance polyester, starting from dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol.
Caption: Workflow for the two-stage synthesis of PEN.
STAT3 Signaling Pathway and Inhibition by Naphthalene Derivatives
Recent research has highlighted the potential of naphthalene derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer.[2][8][9][10] This diagram outlines the canonical STAT3 pathway and the point of inhibition.
References
- 1. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE | 840-65-3 [chemicalbook.com]
- 2. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 3. Dimethyl 2,6-naphthalenedicarboxylate 98 840-65-3 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE CAS#: 840-65-3 [m.chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. di-n-butyl naphthalene-2,6-dicarboxylate | 94686-82-5 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of diethyl naphthalene-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of diethyl naphthalene-2,6-dicarboxylate. It also explores the broader biological activities associated with naphthalene dicarboxylate derivatives, offering valuable insights for professionals in research and drug development.
Core Compound Specifications
This compound is the diethyl ester of naphthalene-2,6-dicarboxylic acid. While less common than its dimethyl counterpart, it serves as a significant building block in polymer chemistry and a potential scaffold in medicinal chemistry.
Data Presentation: Quantitative Summary
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.30 g/mol | [2] |
| CAS Number | 15442-73-6 | [1][2] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis via Fischer Esterification
Objective: To synthesize this compound from 2,6-naphthalenedicarboxylic acid and ethanol.
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Anhydrous ethanol (in large excess, to serve as both reactant and solvent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,6-naphthalenedicarboxylic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours (typically 12-24 hours) to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Finally, wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography.
Analytical Methodologies
The characterization and quantification of this compound can be achieved using standard analytical techniques employed for similar aromatic esters.
Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound.
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using an internal or external standard method.
Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of this compound.
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC Conditions (Typical):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., around 254 nm).
-
-
Data Analysis: The purity is determined by the peak area percentage. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.
Biological Context and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the broader class of naphthalene derivatives has been shown to possess various pharmacological properties, including anti-inflammatory and cytotoxic effects.
Many naphthalene derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]
Logical Relationship: General Anti-Inflammatory Action of Naphthalene Derivatives
Caption: General signaling pathway for the anti-inflammatory action of naphthalene derivatives.
Workflow: Drug Discovery and Development Process
Caption: A generalized workflow for the drug discovery and development process.
References
- 1. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Diethyl Naphthalene-2,6-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the available health and safety information for diethyl naphthalene-2,6-dicarboxylate. Due to a scarcity of publicly available safety data for the diethyl ester, this document also presents detailed information for the closely related analogue, dimethyl 2,6-naphthalenedicarboxylate (CAS 840-65-3), to provide a foundational understanding of the toxicological and safety considerations for this class of compounds. It is crucial to note that while structurally similar, the toxicological profiles of the diethyl and dimethyl esters may differ.
Physicochemical Properties
A summary of the known physical and chemical properties of dimethyl 2,6-naphthalenedicarboxylate is provided below. This data is essential for understanding the substance's behavior under various experimental and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C14H12O4 | [1][2][3][4][5] |
| Molecular Weight | 244.24 g/mol | [1][2][3] |
| Appearance | Light yellow crystalline solid | [2][3] |
| Melting Point | 187 - 193 °C | [2][3] |
| Boiling Point | > 300 °C (estimate) | [2][6] |
| Water Solubility | Insoluble | [3] |
| Vapor Pressure | 3.3 x 10-4 Pa at 25 °C | [6] |
| Log Pow (Partition Coefficient) | 3.5 | [6] |
Toxicological Data
Toxicological data for dimethyl 2,6-naphthalenedicarboxylate suggests a low acute toxicity profile. The following table summarizes the available data.
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg | [6] |
| Daphnid Reproduction (EC50) | Daphnia magna | - | 0.02 mg/L (24-hour) | [6] |
| Algae Toxicity (EC50) | Selenastrum capricornutum | - | > 0.1 mg/L (72-hour) | [6] |
| Fish Toxicity (LC50) | Medaka (Oryzias latipes) | - | > 0.1 mg/L (96-hour) | [6] |
| Repeated Dose and Reproductive/Developmental Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg/day | [6] |
Genotoxicity: Dimethyl 2,6-naphthalenedicarboxylate was found to be not genotoxic in bacterial mutation and in vitro chromosomal aberration tests.[6]
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]
Hazard Identification and Handling
GHS Classification (Dimethyl 2,6-naphthalenedicarboxylate):
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (H413).[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Not required under normal use with adequate ventilation. A dust mask (type N95 or P1) may be used if dust is generated.[2]
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][7][8]
Spill and Disposal: In case of a spill, sweep up the material and place it in a suitable container for disposal.[7] Avoid generating dust.[7] Dispose of contents and container in accordance with local, regional, and national regulations.[2]
Experimental Protocols
The toxicological data presented in this guide is based on standardized OECD test guidelines.
-
Ready Biodegradability (OECD 301C): This test evaluates the potential for a chemical to be biodegraded by microorganisms. The result of 7% after 28 days indicates that dimethyl 2,6-naphthalenedicarboxylate is not readily biodegradable.[6]
-
Partition Coefficient (n-octanol/water) (OECD TG 107): This method determines the lipophilicity of a substance, which can be an indicator of its potential to bioaccumulate.
-
Water Solubility (OECD TG 105): This guideline specifies methods to determine the solubility of substances in water.
-
Vapour Pressure (OECD TG 104): This test measures the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.
-
Combined Repeated Dose and Reproductive/Developmental Toxicity Study (OECD Guideline): This comprehensive study in rats evaluated the potential for adverse effects from repeated oral exposure and on reproduction and development. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[6]
Visualized Workflows
Safe Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 3. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE | 840-65-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2,6-Naphthalenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
The Genesis of a High-Performance Monomer: A Technical Guide to the Discovery and Synthesis of Naphthalene-2,6-dicarboxylate
Introduction
Naphthalene-2,6-dicarboxylic acid (2,6-NDA), and its corresponding diester, dimethyl-2,6-naphthalenedicarboxylate (DM-2,6-NDC), are key monomers in the production of high-performance polyesters, most notably polyethylene naphthalate (PEN). PEN exhibits superior thermal, mechanical, and barrier properties compared to conventional polyesters like polyethylene terephthalate (PET), making it a material of choice for demanding applications in electronics, automotive components, and advanced packaging. This technical guide provides a comprehensive overview of the discovery and historical development of 2,6-NDA synthesis, with a focus on the core chemical processes that have enabled its commercial production. We will delve into the key synthetic methodologies, present quantitative data for comparative analysis, and provide detailed experimental protocols for significant historical and industrial processes.
A Historical Perspective: The Dawn of Naphthalene Dicarboxylic Acids
The journey of naphthalene-2,6-dicarboxylate begins in the late 19th century with the pioneering work of Robert Evert and Victor Merz. In 1876, they were the first to synthesize 2,6-NDA by the hydrolysis of 2,6-dicyanonaphthalene.[1] This initial synthesis, while historically significant, was not amenable to large-scale production. The quest for more efficient and economically viable routes to 2,6-NDA would continue for several decades, driven by the burgeoning field of polymer chemistry and the desire for materials with enhanced properties.
A significant breakthrough came with the development of isomerization and disproportionation reactions. It was discovered that other isomers of naphthalenedicarboxylic acid, such as the 1,8-isomer, could be converted to the more desirable 2,6-isomer via the formation of their dipotassium salts.[1] This principle laid the groundwork for one of the first commercially significant methods for 2,6-NDA production, the Henkel process.
Key Industrial Synthesis Routes
Two major industrial processes have dominated the commercial production of naphthalene-2,6-dicarboxylate: the Henkel process and the Amoco process. These methods, while both aiming for the same target molecule, employ fundamentally different chemical strategies.
The Henkel Process: A Symphony of Disproportionation and Isomerization
The Henkel process, also known as the Raecke process, is a fascinating example of chemical rearrangement. It relies on the thermal disproportionation of potassium salts of naphthalene monocarboxylic acids (naphthoates) or the isomerization of other naphthalenedicarboxylates to the thermodynamically more stable 2,6-isomer.[2] This process is typically carried out at high temperatures and pressures in the presence of a catalyst, often a cadmium salt.[2]
The overall transformation can be represented by the disproportionation of potassium α- or β-naphthoate into dipotassium 2,6-naphthalenedicarboxylate and naphthalene. A key feature of this process is the ability to start from more readily available isomers and convert them to the desired 2,6-dicarboxylate.
Caption: The Henkel process for 2,6-NDA synthesis.
The following protocol is based on the procedure published in Organic Syntheses by Bernhard Raecke and Hubert Schirp, which details the preparation of 2,6-naphthalenedicarboxylic acid from 1,8-naphthalic anhydride via its dipotassium salt.[2]
Materials:
-
1,8-Naphthalic anhydride (commercial grade)
-
Potassium hydroxide (85%)
-
Hydrochloric acid (6N)
-
Potassium hydroxide (3N)
-
Decolorizing carbon
-
Methanol
-
Anhydrous cadmium chloride
-
Carbon dioxide
Procedure:
-
Preparation of Dipotassium Naphthalate: A solution of 66.5 g (1.01 moles) of 85% potassium hydroxide in 300 ml of water is heated to 60–70°C. 100 g (0.505 mole) of commercial 1,8-naphthalic anhydride is stirred in. The pH of the resulting solution is adjusted to 7 with 6N hydrochloric acid and 3N potassium hydroxide. The solution is treated with 10 g of decolorizing carbon and filtered. This is repeated, and the filtrate is concentrated to about 180 ml. The concentrate is cooled, and 800 ml of methanol is added with vigorous stirring. The mixture is cooled to 0–5°C, and the precipitated dipotassium naphthalate is filtered, washed with methanol, and dried.[2]
-
Isomerization/Disproportionation: A mixture of 100 g of the dried dipotassium naphthalate and 4 g of anhydrous cadmium chloride is ground in a ball mill for 4 hours. This mixture is placed in a 0.5-L autoclave. The autoclave is evacuated and then filled with carbon dioxide to a pressure of about 30 atm. The agitated autoclave is heated to an internal temperature of 400–430°C over 1–2 hours and maintained at this temperature for 1.5 hours. The pressure will rise to about 90 atm.[2]
-
Isolation of 2,6-Naphthalenedicarboxylic Acid: The solid product from the autoclave is pulverized and dissolved in 1 L of water at 50–60°C. Ten grams of decolorizing carbon is added, and the mixture is stirred and filtered to remove cadmium salts and carbon. The filtrate is heated to 80–90°C and acidified with concentrated hydrochloric acid to a pH of 1. The precipitated 2,6-naphthalenedicarboxylic acid is filtered from the hot mixture. It is then washed successively with water, 50% ethanol, and 90% ethanol and dried.[2]
Quantitative Data for the Henkel (Raecke) Process
| Parameter | Value | Reference |
| Starting Material | 1,8-Naphthalic Anhydride | [2] |
| Final Product | 2,6-Naphthalenedicarboxylic Acid | [2] |
| Yield | 57–61% | [2] |
| Catalyst | Anhydrous Cadmium Chloride | [2] |
| Temperature | 400–430°C | [2] |
| Pressure | Initial: ~30 atm CO2; Final: ~90 atm | [2] |
| Reaction Time | 1.5 hours at temperature | [2] |
The Amoco Process: Liquid-Phase Catalytic Oxidation
The Amoco process, developed by Amoco Chemicals (now part of Solvay), became the dominant industrial method for producing 2,6-NDA.[3] This process involves the liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (2,6-DMN) using molecular oxygen (typically from air) in the presence of a heavy metal catalyst system.[4][5] The development of this process was a significant step forward, offering a more direct and efficient route to high-purity 2,6-NDA.
The core of the Amoco process is the oxidation of the two methyl groups on the naphthalene ring to carboxylic acid groups. This is achieved using a catalyst system typically comprising cobalt and manganese salts, with a bromine-containing promoter, in an acetic acid solvent.[4][5] The reaction is carried out under elevated temperature and pressure.
Caption: The Amoco process for 2,6-NDA synthesis.
While specific industrial protocols are proprietary, the following is a representative laboratory-scale procedure based on the extensive patent literature.[4][5]
Materials:
-
2,6-Dimethylnaphthalene (high purity, >99%)
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Compressed air or oxygen-nitrogen mixture
Procedure:
-
Reactor Setup: A high-pressure reactor (e.g., a stirred autoclave) is charged with glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.
-
Reaction Initiation: The reactor is sealed, pressurized with an inert gas (e.g., nitrogen), and heated to the desired reaction temperature (typically 180-220°C).
-
Oxidation: A solution or slurry of 2,6-dimethylnaphthalene in acetic acid is continuously fed into the reactor along with a continuous flow of compressed air. The pressure is maintained within a specific range (e.g., 15-30 bar). The reaction is highly exothermic and requires careful temperature control.
-
Product Slurry: The reaction produces a slurry of crude 2,6-naphthalenedicarboxylic acid, which is sparingly soluble in the acetic acid solvent.
-
Product Isolation and Purification: The product slurry is continuously withdrawn from the reactor. The crude 2,6-NDA is separated from the mother liquor by filtration or centrifugation. The crude product is then subjected to purification steps, which may include washing, recrystallization, or hydrogenation to remove impurities such as 2-formyl-6-naphthoic acid (FNA), trimellitic acid (TMLA), and bromo-naphthalenedicarboxylic acids (BrNDA).[4]
Quantitative Data for the Amoco Process
| Parameter | Value/Range | Reference |
| Starting Material | 2,6-Dimethylnaphthalene | [4][5] |
| Final Product | 2,6-Naphthalenedicarboxylic Acid | [4][5] |
| Catalyst System | Cobalt, Manganese, Bromine | [4][5] |
| - Co:Mn atomic ratio | at least 1:1, preferably >2:1 | [4] |
| - Total Co and Mn | < 0.40 wt% of solvent | [4] |
| Solvent | Acetic Acid | [4][5] |
| Temperature | 188-216°C (370-420°F) | [5] |
| Pressure | Sufficient to maintain liquid phase | [5] |
| Oxidant | Molecular Oxygen (from air) | [4][5] |
| Purity of 2,6-DMN | >98.5%, preferably >99% | [5] |
| Key Byproducts | 2-Formyl-6-naphthoic acid, Trimellitic acid, Bromo-2,6-NDA | [4] |
Precursor Synthesis: The Gateway to the Amoco Process
The viability of the Amoco process is intrinsically linked to the availability of high-purity 2,6-dimethylnaphthalene. The synthesis of 2,6-DMN itself is a complex multi-step process. One of the commercial routes developed by BP Amoco starts from o-xylene and butadiene.[6] This process involves several catalytic steps, including alkylation, cyclization, and dehydrogenation, followed by isomerization to obtain the desired 2,6-isomer. The complexity and cost of this precursor synthesis have been significant factors in the overall economics of 2,6-NDA production.
Caption: A simplified workflow for 2,6-DMN synthesis.
Modern and Alternative Synthetic Approaches
Research into the synthesis of naphthalene-2,6-dicarboxylate continues, driven by the desire for more sustainable and cost-effective methods. Some of these approaches include:
-
Oxidation of other 2,6-dialkylnaphthalenes: 2,6-Diisopropylnaphthalene can also be oxidized to 2,6-NDA.[1]
-
Carbonylation reactions: Direct carbonylation of naphthalene derivatives offers a potential route to introduce the carboxylic acid functionalities in a more atom-economical way.[7]
-
Microwave-assisted synthesis: Recent studies have explored the use of microwave irradiation to accelerate the synthesis of sodium 2,6-naphthalenedicarboxylate, offering significantly reduced reaction times.[8]
Conclusion
The synthesis of naphthalene-2,6-dicarboxylate has a rich history, evolving from early laboratory curiosities to large-scale industrial processes that have enabled the production of advanced materials. The Henkel and Amoco processes represent two distinct and ingenious chemical strategies to achieve this valuable monomer. While the Amoco process has been the dominant technology, ongoing research into alternative synthetic routes highlights the continued importance of 2,6-NDA and the pursuit of more efficient and sustainable chemical manufacturing. The detailed understanding of these synthetic pathways, their underlying chemistry, and the associated process parameters is crucial for researchers and professionals in the fields of polymer science, organic synthesis, and drug development who seek to innovate and build upon this important chemical foundation.
References
- 1. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. archivemarketresearch.com [archivemarketresearch.com]
- 4. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 5. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Theoretical and Computational Investigation of Diethyl Naphthalene-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diethyl naphthalene-2,6-dicarboxylate is a significant diester molecule, serving as a key building block in the synthesis of polymers like poly(ethylene naphthalate) (PEN), a polyester with superior thermal and barrier properties. Understanding its molecular structure, electronic characteristics, and reactivity is crucial for optimizing its applications. This technical guide outlines the standard theoretical and computational methodologies employed to characterize this compound at the molecular level. While specific, in-depth theoretical studies on the diethyl variant are not extensively published, this document presents the established protocols and expected analyses based on computational studies of analogous aromatic esters and naphthalene derivatives.[1][2] The guide covers computational methods, molecular structure optimization, vibrational analysis, and the exploration of electronic properties through frontier molecular orbitals and molecular electrostatic potential maps.
Methodologies and Protocols
A thorough theoretical investigation of a molecule like this compound integrates computational modeling with experimental validation.
Computational Protocol
Density Functional Theory (DFT) is the most common and effective method for studying the structural and electronic properties of such organic molecules.[3] A typical computational workflow is performed using a software package like Gaussian.[4]
Key Steps:
-
Structure Optimization: The initial molecular geometry of this compound is optimized to find its most stable, lowest-energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory for this purpose, providing a good balance between accuracy and computational cost.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical infrared (IR) and Raman spectra.
-
Property Calculations: Using the optimized geometry, further calculations are performed to determine key electronic properties. These include:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule.[6]
-
Experimental Protocols
Experimental data is essential for validating the results of computational models.
-
Synthesis: The synthesis of dialkyl naphthalene-2,6-dicarboxylates is typically achieved through the esterification of 2,6-naphthalenedicarboxylic acid with the corresponding alcohol (in this case, ethanol) in the presence of an acid catalyst. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Spectroscopic Characterization:
-
FT-IR Spectroscopy: An experimental FT-IR spectrum is recorded to identify the characteristic vibrational modes of the functional groups (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H stretches). This spectrum is then compared with the computationally predicted vibrational frequencies.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.[7] The chemical shifts provide information about the chemical environment of each proton and carbon atom, which can also be compared with theoretical predictions from DFT calculations.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured to determine the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions. These experimental values are compared with theoretical transitions calculated using Time-Dependent DFT (TD-DFT).[8]
-
Results and Discussion
This section outlines the expected results from a comprehensive theoretical study.
Molecular Geometry
The geometry optimization would yield the most stable 3D structure of the molecule. The key structural parameters—bond lengths, bond angles, and dihedral angles—would be determined. This data is typically presented in a table for clarity. The planarity of the naphthalene core and the orientation of the two ethyl carboxylate groups are of particular interest as they influence the molecule's packing in the solid state and its overall electronic properties.
Table 1: Representative Optimized Geometric Parameters (Illustrative) (Note: The following are example parameters. Actual values would be generated from DFT calculations.)
| Parameter | Description | Expected Value (Å or °) |
| C=O | Carbonyl bond length in ester group | ~1.21 Å |
| C-O | Ester C-O single bond length | ~1.35 Å |
| C-C (Naphth.) | Aromatic C-C bond length in the ring | 1.38 - 1.42 Å |
| C-C-O | Bond angle in the ester linkage | ~125° |
| C-C-C-O | Dihedral angle of the ester group relative to the ring | Variable |
Vibrational Analysis
The calculated vibrational frequencies are used to assign the peaks observed in the experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for systematic errors in the computational method. A table comparing the calculated and experimental frequencies helps validate the accuracy of the computational model.
Table 2: Representative Vibrational Mode Assignments (Illustrative) (Note: The following are example assignments. Actual values would be generated from DFT and experimental spectra.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (Ester) | ~1720 cm⁻¹ | ~1715 cm⁻¹ |
| C-O-C Stretch (Ester) | ~1250 cm⁻¹ | ~1245 cm⁻¹ |
| Aromatic C=C Stretch | ~1600 cm⁻¹ | ~1595 cm⁻¹ |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3045 cm⁻¹ |
Electronic Properties
The analysis of FMOs is crucial for understanding chemical reactivity and electronic properties.[5]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed over the entire naphthalene dicarboxylate system, including the carbonyl groups.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.[5]
Table 3: Representative Electronic Properties (Illustrative) (Note: The following are example properties. Actual values would be generated from DFT calculations.)
| Property | Description | Expected Value |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| ΔE (Energy Gap) | E_LUMO - E_HOMO | ~ 5.0 eV |
The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show:
-
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms of the naphthalene ring and the ethyl groups, indicating sites susceptible to nucleophilic attack.
Conclusion
A theoretical study combining DFT calculations with experimental validation provides a powerful framework for understanding the fundamental properties of this compound. By optimizing the molecular geometry, predicting vibrational spectra, and analyzing electronic properties like the HOMO-LUMO gap and MEP, researchers can gain deep insights into the molecule's stability, reactivity, and potential interactions. This knowledge is invaluable for its application in polymer science and materials development, enabling the rational design of new materials with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyethylene Naphthalate (PEN) via Transesterification of Diethyl Naphthalene-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of polyethylene naphthalate (PEN), a high-performance polyester, through a two-step melt polymerization process. The synthesis involves the transesterification of diethyl naphthalene-2,6-dicarboxylate with ethylene glycol, followed by a polycondensation reaction. PEN exhibits superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (PET), making it a material of interest for advanced applications in packaging, electronics, and specialty fibers.[1][2][3][4] These protocols are intended to serve as a comprehensive guide for researchers in materials science and polymer chemistry.
Introduction
Polyethylene naphthalate (PEN) is a semi-crystalline thermoplastic polyester synthesized from the monomers ethylene glycol and naphthalene-2,6-dicarboxylic acid or its dialkyl esters.[3][4] The presence of the naphthalene ring in the polymer backbone imparts enhanced rigidity, leading to superior properties such as a higher glass transition temperature, increased tensile strength, and better resistance to gas permeation and UV degradation when compared to PET.[3][4]
The synthesis of PEN can be achieved through two primary routes: direct esterification of naphthalene-2,6-dicarboxylic acid with ethylene glycol, or a transesterification reaction of a naphthalene-2,6-dicarboxylate ester (such as the dimethyl or diethyl ester) with ethylene glycol.[3][5] This document focuses on the transesterification of this compound. This process is a two-stage reaction:
-
Transesterification: this compound is reacted with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate and ethanol as a byproduct.
-
Polycondensation: The resulting monomer is then heated under high vacuum and in the presence of a polycondensation catalyst to form high molecular weight PEN, with the elimination of ethylene glycol.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (DEN)
-
Ethylene glycol (EG)
-
Zinc Acetate (Zn(OAc)₂) - Transesterification catalyst
-
Antimony Trioxide (Sb₂O₃) - Polycondensation catalyst
-
Phosphoric Acid (H₃PO₄) or other stabilizers (optional)
-
Nitrogen (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 Torr.
-
Cold trap for collecting byproducts.
Two-Step Melt Polymerization Protocol
Step 1: Transesterification
-
Reactor Setup: Assemble the glass reactor with the mechanical stirrer, nitrogen inlet, and distillation column. Ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with this compound and ethylene glycol. A molar ratio of EG to DEN of 2.0-2.5:1 is recommended.[6]
-
Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of 5-10 x 10⁻⁴ moles per mole of this compound.[6]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen. Maintain a slow, continuous nitrogen flow (e.g., 70-100 ml/min) throughout this stage to create an inert atmosphere and help remove the ethanol byproduct.[6]
-
Heating and Reaction:
-
Begin stirring and gradually heat the reactor to approximately 180-200°C.
-
Ethanol will begin to distill off as the transesterification reaction proceeds.
-
Slowly increase the temperature to 220-230°C to drive the reaction to completion.
-
Monitor the distillation of ethanol. The reaction is considered complete when approximately 80-90% of the theoretical amount of ethanol has been collected. This stage typically takes 2-4 hours.
-
Step 2: Polycondensation
-
Catalyst Addition: Add the polycondensation catalyst, antimony trioxide, at a concentration of 3-6 x 10⁻⁴ moles per mole of the initial this compound.[6] A stabilizer like phosphoric acid can also be added at this stage to deactivate the transesterification catalyst and improve the thermal stability of the polymer.
-
Applying Vacuum and Increasing Temperature:
-
Gradually reduce the pressure in the reactor to below 1 Torr.
-
Simultaneously, increase the temperature to 270-290°C.
-
-
Polycondensation Reaction:
-
The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds and excess ethylene glycol is removed.
-
Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity is achieved, which can be observed by the power consumption of the stirrer motor.
-
-
Polymer Extrusion and Quenching:
-
Once the desired molecular weight is achieved, extrude the molten PEN from the reactor under nitrogen pressure into a strand.
-
Quench the polymer strand in a water bath.
-
-
Pelletization: Dry the polymer strand and cut it into pellets for further analysis and processing.
Data Presentation
Table 1: Reaction Parameters for PEN Synthesis
| Parameter | Value | Reference |
| Transesterification Stage | ||
| Molar Ratio (EG:DEN) | 2.0 - 2.5 : 1 | [6] |
| Catalyst (Transesterification) | Zinc Acetate | [6] |
| Catalyst Concentration | 5-10 x 10⁻⁴ mol/mol of DEN | [6] |
| Temperature | 180 - 230 °C | |
| Nitrogen Flow Rate | 70 - 100 ml/min | [6] |
| Reaction Time | 2 - 4 hours | |
| Polycondensation Stage | ||
| Catalyst (Polycondensation) | Antimony Trioxide | [6] |
| Catalyst Concentration | 3-6 x 10⁻⁴ mol/mol of DEN | [6] |
| Temperature | 270 - 290 °C | |
| Pressure | < 1 Torr | |
| Reaction Time | 2 - 3 hours |
Table 2: Typical Properties of Polyethylene Naphthalate (PEN)
| Property | Typical Value |
| Glass Transition Temperature (Tg) | ~120 °C |
| Melting Temperature (Tm) | ~270 °C |
| Density | ~1.36 g/cm³ |
| Tensile Strength | ~90 MPa |
| Young's Modulus | ~5000 MPa |
| Oxygen Permeability | Significantly lower than PET |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of polyethylene naphthalate (PEN).
Logical Relationship of Reactants and Products
Caption: Reactant to product flow in PEN synthesis.
References
- 1. Production of dimethyl-2,6-naphthalenedicarboxylate: precursor to polyethylene naphthalate (2001) | L.D Lillwitz | 83 Citations [scispace.com]
- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 3. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]
- 4. suprapol.com [suprapol.com]
- 5. CA2033213A1 - Preparation of a polyethylene phthalate or a polyethylene napthalate - Google Patents [patents.google.com]
- 6. CN104672438A - Method for synthesizing PEN (Polyethylene Naphthalate) by ester exchange method - Google Patents [patents.google.com]
Application Notes and Protocols: Diethyl Naphthalene-2,6-dicarboxylate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl naphthalene-2,6-dicarboxylate and its derivatives in the synthesis of high-performance polymers, primarily focusing on poly(ethylene 2,6-naphthalate) (PEN). This document includes detailed experimental protocols, quantitative data on polymer properties, and visualizations of the synthesis process and property comparisons.
Introduction to Poly(ethylene 2,6-naphthalate) (PEN)
Poly(ethylene 2,6-naphthalate) (PEN) is a high-performance polyester synthesized from the monomers 2,6-naphthalenedicarboxylic acid or its esters, such as this compound, and ethylene glycol.[1][2][3] PEN exhibits superior properties compared to conventional polyesters like poly(ethylene terephthalate) (PET), making it a material of choice for demanding applications. The enhanced performance of PEN is attributed to the presence of the rigid and planar naphthalene ring in its backbone.[3]
Key advantages of PEN over PET include:
-
Higher Thermal Stability: PEN possesses a higher glass transition temperature (Tg) and melting point (Tm), allowing it to be used in applications requiring heat resistance.[4]
-
Superior Barrier Properties: It exhibits a lower permeability to gases such as oxygen and carbon dioxide, as well as moisture, which is crucial for packaging applications.[3][4]
-
Enhanced Mechanical Strength: PEN films and fibers demonstrate higher tensile strength and modulus.[3]
-
Improved Chemical and Hydrolysis Resistance: The naphthalene structure imparts greater resistance to chemical attack and hydrolysis.[3]
-
Excellent UV Resistance: PEN is more resistant to degradation from ultraviolet radiation.[3]
These properties have led to the widespread use of PEN in various industries, including packaging (especially for beverages susceptible to oxidation), electronics (as a substrate for flexible circuits), automotive components, and high-performance fibers for applications like sailcloth and industrial belts.[1][2][3]
Data Presentation: Property Comparison of PEN and PET
The following table summarizes the key quantitative differences in the physical and thermal properties of PEN and PET for easy comparison.
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | ~120 °C | ~70-80 °C |
| Melting Temperature (Tm) | ~270 °C | ~250-260 °C |
| Tensile Strength | ~200-250 MPa | ~50-80 MPa |
| Tensile Modulus | ~5000-6000 MPa | ~2000-4000 MPa |
| Oxygen Permeability | Low | Moderate |
| UV Resistance | Excellent | Good |
| Heat Deflection Temperature | ~100-120 °C | ~60-70 °C |
Experimental Protocols
The synthesis of PEN from this compound (or its dimethyl ester, which is more commonly cited in detailed protocols) and ethylene glycol is typically achieved through a two-stage melt polymerization process: transesterification followed by polycondensation.
Protocol 1: Laboratory-Scale Synthesis of PEN via Melt Polymerization
This protocol describes a typical laboratory-scale synthesis of PEN.
Materials:
-
Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC)
-
Ethylene glycol (EG)
-
Zinc acetate dihydrate (transesterification catalyst)
-
Antimony(III) oxide (polycondensation catalyst)
-
Phosphoric acid (stabilizer)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Cold trap.
Procedure:
Step 1: Transesterification (Ester Interchange)
-
Charge the reaction flask with dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol in a molar ratio of approximately 1:2.2.
-
Add zinc acetate dihydrate as the transesterification catalyst at a concentration of about 0.05-0.1 mol% relative to the dimethyl ester.
-
Flush the reactor with high-purity nitrogen to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 180-220 °C.
-
Methanol will be produced as a byproduct of the transesterification reaction and should be collected in the distillation condenser.
-
Continue the reaction for 2-4 hours, or until the evolution of methanol ceases, indicating the completion of the transesterification step. The product at this stage is bis(2-hydroxyethyl)-2,6-naphthalenedicarboxylate.
Step 2: Polycondensation
-
Add antimony(III) oxide as the polycondensation catalyst (approximately 0.03-0.05 mol% relative to the initial dimethyl ester) and phosphoric acid as a stabilizer to the reaction mixture.
-
Gradually increase the temperature to 280-300 °C.
-
Simultaneously, slowly reduce the pressure inside the reactor to below 1 Torr using a vacuum pump. A cold trap should be used to collect the ethylene glycol byproduct.
-
The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds. The stirring speed may need to be adjusted accordingly.
-
Continue the reaction for 2-3 hours under high vacuum and elevated temperature. The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.
-
To stop the reaction, remove the heat and introduce nitrogen gas to bring the reactor back to atmospheric pressure.
-
The molten PEN polymer can then be extruded from the reactor and pelletized for further analysis and processing.
Visualizations
Experimental Workflow for PEN Synthesis
The following diagram illustrates the two-step synthesis process of Poly(ethylene 2,6-naphthalate).
References
- 1. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]
- 2. Polyethylene glycol naphthalene dicarboxylate(PEN)-Technology of complete set Polymerization equipment for polyester & modified melted polycondensation polymers-志成 [en.zcpoly.com]
- 3. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]
- 4. DSpace [dr.lib.iastate.edu]
Application Note: 1H and 13C NMR Analysis of Naphthalene Dicarboxylates for Pharmaceutical and Materials Science Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis of ¹H and ¹³C NMR data for a key naphthalene dicarboxylate derivative, a class of compounds with significant applications in polymer chemistry and as precursors in pharmaceutical synthesis. Due to the limited availability of public spectral data for diethyl naphthalene-2,6-dicarboxylate, this note will utilize the well-documented spectral data of its close analog, dimethyl naphthalene-2,6-dicarboxylate, to illustrate the principles of NMR analysis and data presentation.
Introduction
Naphthalene dicarboxylic acids and their esters are important building blocks in the synthesis of advanced polymers, such as polyethylene naphthalate (PEN), and serve as key intermediates in the preparation of various pharmaceutical compounds. Accurate structural characterization of these molecules is paramount for quality control and reaction monitoring. NMR spectroscopy provides unambiguous structural information, including the connectivity of atoms and the chemical environment of protons and carbons within the molecule.
This document outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of naphthalene dicarboxylate esters, using dimethyl naphthalene-2,6-dicarboxylate as a representative example. The presented data and protocols are intended to guide researchers in their own analyses of similar compounds.
Experimental Protocols
Sample Preparation
A standard protocol for the preparation of a sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should dissolve the sample completely.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid transferring any solid particulates.
-
Filtering (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer:
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment (e.g., proton-decoupled).
-
Set a wider spectral width compared to ¹H NMR.
-
A larger number of scans (typically 64 or more) and a longer relaxation delay are usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
-
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for dimethyl naphthalene-2,6-dicarboxylate.
Table 1: ¹H NMR Data of Dimethyl Naphthalene-2,6-dicarboxylate
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1, H-5 | 8.63 | s | 2H | Ar-H |
| H-3, H-7 | 8.12 | dd | 2H | Ar-H |
| H-4, H-8 | 7.93 | d | 2H | Ar-H |
| -OCH₃ | 3.98 | s | 6H | Methyl Ester |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Data of Dimethyl Naphthalene-2,6-dicarboxylate
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C=O | 167.0 | Carbonyl |
| C-2, C-6 | 135.5 | Ar-C (quaternary) |
| C-9, C-10 | 131.5 | Ar-C (quaternary) |
| C-4, C-8 | 129.8 | Ar-CH |
| C-1, C-5 | 129.5 | Ar-CH |
| C-3, C-7 | 124.5 | Ar-CH |
| -OCH₃ | 52.5 | Methyl Ester |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Mandatory Visualization
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.
Caption: Molecular structure of dimethyl naphthalene-2,6-dicarboxylate.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Application Notes and Protocols: Esterification of 2,6-Naphthalenedicarboxylic Acid with Ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of diethyl 2,6-naphthalenedicarboxylate through the esterification of 2,6-naphthalenedicarboxylic acid with ethanol. While specific literature on this exact transformation is limited, this document leverages established protocols for the analogous synthesis of dimethyl 2,6-naphthalenedicarboxylate and the general principles of Fischer esterification to provide a detailed experimental protocol.
Introduction
2,6-Naphthalenedicarboxylic acid and its esters are important building blocks in the synthesis of polymers and have potential applications in medicinal chemistry. The naphthalene scaffold is present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The esterification of 2,6-naphthalenedicarboxylic acid with ethanol yields diethyl 2,6-naphthalenedicarboxylate, a molecule that can be further modified for the development of novel therapeutic agents.
This document provides a representative protocol for the synthesis of diethyl 2,6-naphthalenedicarboxylate, along with relevant data from the well-documented synthesis of its methyl analog to guide experimental design.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,6-Naphthalenedicarboxylic Acid | [2] |
| Reagent | Methanol | [2] |
| Catalyst | Concentrated Sulfuric Acid | [2] |
| Reactant to Solvent Ratio | 20 g in 150 mL | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 24 hours | [2] |
| Yield | 89% | [2] |
Experimental Protocols
Synthesis of Diethyl 2,6-Naphthalenedicarboxylate via Fischer Esterification
This protocol is a representative procedure based on the principles of Fischer esterification and adapted from established methods for similar compounds.[2][3] Optimization of reaction time, temperature, and catalyst concentration may be necessary to achieve optimal yields.
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid (p-TsOH)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add 2,6-naphthalenedicarboxylic acid and an excess of absolute ethanol. Ethanol will serve as both the reactant and the solvent. A typical starting ratio would be 1:10 to 1:20 w/v (e.g., 5 g of diacid in 50-100 mL of ethanol).
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. A typical catalyst loading is 1-5 mol% relative to the dicarboxylic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as determined by TLC or a set reaction time, e.g., 12-24 hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash it sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the crude diethyl 2,6-naphthalenedicarboxylate.
-
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure diethyl 2,6-naphthalenedicarboxylate.
Visualizations
Experimental Workflow for Diethyl 2,6-Naphthalenedicarboxylate Synthesis
Caption: A schematic overview of the experimental workflow for the synthesis of diethyl 2,6-naphthalenedicarboxylate.
Fischer Esterification Signaling Pathway
Caption: The mechanism of Fischer esterification for the synthesis of diethyl 2,6-naphthalenedicarboxylate.
Applications in Drug Development
The naphthalene core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] While specific pharmacological data for diethyl 2,6-naphthalenedicarboxylate is not extensively reported, its structural similarity to other biologically active naphthalene-containing molecules suggests potential for further investigation. The ester functionalities can serve as handles for further chemical modification to generate a library of compounds for screening against various biological targets. The general cytotoxic nature of naphthalene and its metabolites, such as epoxides and naphthoquinones, has been explored in the development of anticancer agents.[1] Therefore, diethyl 2,6-naphthalenedicarboxylate could serve as a precursor for the synthesis of novel compounds with potential therapeutic applications.
References
Application Notes and Protocols for Diethyl Naphthalene-2,6-dicarboxylate as a Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl naphthalene-2,6-dicarboxylate as a monomer for the synthesis of high-performance polyesters, particularly Poly(ethylene naphthalate) (PEN). While the dimethyl ester (dimethyl naphthalene-2,6-dicarboxylate, DM-2,6-NDC) is more commonly cited in the literature, the principles of transesterification and polycondensation are directly applicable to the diethyl ester. This document outlines the synthesis of PEN, its properties, applications, and detailed experimental protocols adapted for the use of this compound.
Introduction to this compound in Polymer Synthesis
This compound is an aromatic dicarboxylate monomer used in the synthesis of high-performance polyesters. Its rigid naphthalene core, when incorporated into a polymer backbone, imparts superior thermal, mechanical, and barrier properties compared to polyesters based on terephthalates, such as Poly(ethylene terephthalate) (PET).[1][2] The most significant application of this class of monomers is in the production of Poly(ethylene naphthalate) (PEN), a semicrystalline thermoplastic with a wide range of uses in high-performance films, fibers, and packaging.[1][2]
The synthesis of PEN from this compound and ethylene glycol is a two-step process:
-
Transesterification: this compound reacts with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate and ethanol as a byproduct.
-
Polycondensation: The resulting diol is heated under high vacuum and in the presence of a polycondensation catalyst to form the high molecular weight PEN polymer, with the elimination of ethylene glycol.
Properties of Poly(ethylene naphthalate) (PEN)
PEN exhibits several advantages over conventional polyesters like PET, making it a material of choice for demanding applications:
-
High Thermal Stability: PEN has a higher glass transition temperature (Tg) and melting temperature (Tm) than PET, allowing it to be used in applications requiring heat resistance.[2]
-
Excellent Barrier Properties: It shows lower permeability to gases such as oxygen and carbon dioxide, as well as water vapor, which is crucial for packaging applications to extend the shelf life of contents.[2]
-
Superior Mechanical Strength: PEN films and fibers demonstrate higher tensile strength and modulus.[2]
-
UV Resistance: The naphthalene ring structure provides inherent protection against ultraviolet (UV) radiation.
-
Chemical Resistance: PEN is more resistant to chemical degradation and hydrolysis compared to PET.
Applications
The unique properties of PEN have led to its use in various high-performance applications:
-
Advanced Packaging: For hot-fill food containers, beer bottles (due to its excellent oxygen barrier), and medical packaging.[1]
-
High-Performance Films: Used in flexible electronic circuits, motor insulation, and as a substrate for magnetic recording tapes like Linear Tape-Open (LTO) cartridges.[1]
-
Industrial Fibers: For manufacturing tire cords, sailcloth, and other textiles requiring high strength and dimensional stability.[1]
-
Biomedical Applications: While less common, the biocompatibility and sterilizability of PEN make it a candidate for certain medical devices and drug delivery systems.
Experimental Protocols
The following are detailed protocols for the synthesis of PEN using this compound and ethylene glycol. These are based on established procedures for the analogous dimethyl ester and are expected to be directly applicable.
Materials and Equipment
-
Monomers: this compound, Ethylene glycol (high purity)
-
Catalysts:
-
Transesterification: Zinc acetate (Zn(OAc)₂), Manganese acetate (Mn(OAc)₂)
-
Polycondensation: Antimony trioxide (Sb₂O₃), Titanium-based catalysts
-
-
Stabilizer: Phosphorous compounds (e.g., phosphoric acid or phosphites)
-
Reaction Vessel: A glass or stainless steel reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum port.
-
Heating System: Heating mantle or oil bath with precise temperature control.
-
Vacuum System: Capable of achieving high vacuum (<1 Torr).
Two-Step Melt Polymerization Protocol
Step 1: Transesterification
-
Charging the Reactor: Charge the reactor with this compound and ethylene glycol in a molar ratio of approximately 1:2.2 to 1:2.5 to ensure an excess of the diol.
-
Adding the Catalyst: Add the transesterification catalyst (e.g., zinc acetate or manganese acetate) at a concentration of 200-500 ppm relative to the weight of the this compound.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout this stage.
-
Heating and Reaction:
-
Begin stirring and gradually heat the mixture to 180-200°C.
-
As the reaction proceeds, ethanol will be produced and distill off. The reaction temperature can be slowly increased to 220-230°C to drive the reaction to completion.
-
Monitor the amount of ethanol collected. The transesterification is considered complete when approximately 90% of the theoretical amount of ethanol has been collected. This stage typically takes 2-4 hours.
-
-
Stabilizer Addition: Once the transesterification is complete, add a phosphorus-based stabilizer (e.g., phosphoric acid) to deactivate the transesterification catalyst and prevent side reactions during polycondensation.
Step 2: Polycondensation
-
Applying Vacuum: Gradually apply vacuum to the reactor, reducing the pressure to below 1 Torr over a period of 30-60 minutes. This slow reduction in pressure prevents excessive foaming of the reaction mixture.
-
Increasing Temperature: Simultaneously, increase the temperature of the reaction mixture to 270-290°C.
-
Polymerization:
-
During this stage, excess ethylene glycol is removed and the molecular weight of the polymer increases. This is evidenced by a noticeable increase in the viscosity of the melt.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The reaction is monitored by measuring the torque on the stirrer, which correlates with the melt viscosity and thus the polymer's molecular weight.
-
-
Extrusion and Quenching: Once the desired melt viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure into a cold water bath to quench it and form amorphous strands.
-
Pelletization: The cooled polymer strands are then cut into pellets for further processing or analysis.
Optional Solid-State Polymerization (SSP)
To achieve very high molecular weights, the pellets obtained from melt polymerization can be further polymerized in the solid state.
-
Pre-crystallization: The amorphous pellets are first crystallized by heating them at a temperature above their glass transition temperature (e.g., 150-180°C) for 1-2 hours. This prevents the pellets from sticking together during SSP.
-
SSP Reaction: The crystallized pellets are then heated in a vacuum oven or a stream of inert gas at a temperature below their melting point (e.g., 220-240°C) for an extended period (12-48 hours). This process further increases the molecular weight of the polymer.
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for the synthesis of PEN from its dimethyl ester, which are expected to be similar for the diethyl ester.
Table 1: Typical Reaction Conditions for PEN Synthesis (Melt Polymerization)
| Parameter | Transesterification | Polycondensation |
| Temperature | 180 - 230°C | 270 - 290°C |
| Pressure | Atmospheric (N₂ flow) | < 1 Torr (High Vacuum) |
| Duration | 2 - 4 hours | 2 - 4 hours |
| Catalyst | Zinc Acetate, Manganese Acetate | Antimony Trioxide, Titanium-based |
| Catalyst Conc. | 200 - 500 ppm | 200 - 400 ppm |
Table 2: Typical Properties of PEN
| Property | Value |
| Glass Transition Temp. (Tg) | ~120°C |
| Melting Temp. (Tm) | ~270°C |
| Intrinsic Viscosity (IV) | 0.6 - 1.0 dL/g |
| Tensile Strength | 175 - 240 MPa |
| Tensile Modulus | 5.0 - 6.0 GPa |
| Oxygen Permeability | ~0.05 cc·mil/(100 in²·day·atm) |
Visualizations
PEN Synthesis Workflow
Caption: Workflow for the synthesis of Poly(ethylene naphthalate) (PEN).
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Relationship between monomer structure and PEN properties.
References
Application Notes and Protocols for the Synthesis of Polyethylene Naphthalate (PEN)
Introduction
Polyethylene naphthalate (PEN) is a high-performance polyester that offers superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (PET).[1] These enhanced characteristics, such as higher strength and modulus, improved chemical and hydrolytic resistance, and a better barrier against gases like oxygen and carbon dioxide, make PEN a desirable material for a wide range of applications.[1][2] Significant markets have emerged for PEN in textile and industrial fibers, high-performance films, food and beverage packaging (especially for oxygen-sensitive products like beer), and as a substrate for electronic devices.[1]
The synthesis of PEN is typically achieved through the polymerization of a naphthalene dicarboxylic acid or its ester derivative with ethylene glycol.[1][2] This document provides detailed protocols for the synthesis of PEN via the transesterification of a dialkyl naphthalene-2,6-dicarboxylate with ethylene glycol, a common manufacturing route. While the specific request mentions diethyl naphthalene-2,6-dicarboxylate, the scientific literature provides more detailed and reproducible protocols for the closely related dimethyl naphthalene-2,6-dicarboxylate. The protocols provided herein are based on the dimethyl ester and are chemically analogous and directly adaptable for the diethyl ester.
Synthesis Overview
The polymerization of dialkyl naphthalene-2,6-dicarboxylate with ethylene glycol is a two-stage process:
-
Transesterification: In the first stage, the dialkyl naphthalene-2,6-dicarboxylate is reacted with an excess of ethylene glycol in the presence of a catalyst at elevated temperatures. This reaction forms bis(2-hydroxyethyl) naphthalate-2,6-dicarboxylate and releases the corresponding alcohol (methanol or ethanol).
-
Polycondensation: The second stage involves heating the monomeric bis(2-hydroxyethyl) naphthalate-2,6-dicarboxylate under high vacuum and at a higher temperature. This process eliminates ethylene glycol, which is removed from the reaction mixture, leading to the formation of high molecular weight polyethylene naphthalate.
Experimental Protocols
The following protocols describe the laboratory-scale synthesis of polyethylene naphthalate via the transesterification of dimethyl naphthalene-2,6-dicarboxylate with ethylene glycol.
Materials:
-
Dimethyl naphthalene-2,6-dicarboxylate (DMNDC)
-
Ethylene glycol (EG)
-
Zinc Acetate (catalyst for transesterification)
-
Antimony (III) oxide (catalyst for polycondensation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Protocol 1: Two-Stage Melt Polymerization
Stage 1: Transesterification
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The central neck of the flask should be fitted with a mechanical stirrer, one side neck with a nitrogen inlet, and the other with a distillation column connected to a condenser and a collection flask.
-
Charging Reactants: Charge the reaction flask with dimethyl naphthalene-2,6-dicarboxylate and ethylene glycol. A typical molar ratio of ethylene glycol to dimethyl naphthalene-2,6-dicarboxylate is between 2.1:1 and 2.5:1.
-
Catalyst Addition: Add the transesterification catalyst, such as zinc acetate, to the reaction mixture. The catalyst concentration is typically in the range of 0.05-0.2 mol% based on the dimethyl naphthalene-2,6-dicarboxylate.
-
Inert Atmosphere: Purge the system with high-purity nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the transesterification stage.
-
Heating and Reaction: Begin stirring and gradually heat the mixture. The reaction is typically carried out at temperatures ranging from 180°C to 220°C. Methanol will be generated as a byproduct and should be collected in the receiving flask after condensation. The reaction is monitored by the amount of methanol collected and is generally complete when approximately 90-95% of the theoretical amount of methanol has been evolved. This stage can take 2-4 hours.
Stage 2: Polycondensation
-
Catalyst Addition: After the transesterification is complete, add the polycondensation catalyst, such as antimony (III) oxide, to the reaction mixture. The typical concentration is 0.03-0.05 mol% based on the initial amount of dimethyl naphthalene-2,6-dicarboxylate.
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 240-260°C.
-
Vacuum Application: Slowly apply vacuum to the system. The pressure should be gradually reduced to below 1 Torr over a period of 30-60 minutes to avoid excessive foaming. Ethylene glycol will now begin to distill from the reaction mixture and should be collected in a cold trap.
-
Final Polymerization: Continue to increase the temperature to a final range of 270-290°C under high vacuum. The viscosity of the melt will increase significantly as the polymerization proceeds. The reaction is typically continued for 2-3 hours, or until the desired melt viscosity (as indicated by the stirrer torque) is achieved.
-
Polymer Recovery: Once the polymerization is complete, carefully release the vacuum with nitrogen. The molten polymer can be extruded from the reactor and quenched in water to form strands, which can then be pelletized.
Data Presentation
The following tables summarize typical reaction conditions and the resulting properties of polyethylene naphthalate.
Table 1: Typical Reaction Parameters for PEN Synthesis
| Parameter | Stage 1: Transesterification | Stage 2: Polycondensation |
| Starting Monomers | Dimethyl naphthalene-2,6-dicarboxylate, Ethylene Glycol | Bis(2-hydroxyethyl) naphthalate-2,6-dicarboxylate |
| Molar Ratio (EG:DMNDC) | 2.1:1 to 2.5:1 | - |
| Catalyst | Zinc Acetate | Antimony (III) Oxide |
| Catalyst Concentration | 0.05 - 0.2 mol% | 0.03 - 0.05 mol% |
| Temperature | 180 - 220 °C | 240 - 290 °C |
| Pressure | Atmospheric (under N2) | < 1 Torr |
| Duration | 2 - 4 hours | 2 - 3 hours |
| Byproduct Removed | Methanol | Ethylene Glycol |
Table 2: Typical Properties of Polyethylene Naphthalate (PEN)
| Property | Typical Value |
| Intrinsic Viscosity (dL/g) | 0.5 - 0.9 |
| Glass Transition Temperature (Tg) | ~120 °C |
| Melting Temperature (Tm) | ~265 - 270 °C |
| Density (g/cm³) | ~1.36 |
| Tensile Strength (MPa) | 60 - 80 |
| Tensile Modulus (GPa) | 4.5 - 5.5 |
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of polyethylene naphthalate.
Caption: Chemical reaction pathway for the two-stage synthesis of PEN.
Caption: Generalized experimental workflow for the synthesis of PEN.
References
Application Note: Comprehensive Purity Assessment of Diethyl Naphthalene-2,6-dicarboxylate
Abstract
This application note provides a detailed overview of analytical methodologies for the comprehensive purity assessment of Diethyl Naphthalene-2,6-dicarboxylate, a key intermediate in the synthesis of high-performance polymers and specialty chemicals. The protocols described herein are essential for quality control, stability testing, and ensuring the material's suitability for its intended applications. This document outlines procedures for High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, spectroscopic analysis for structural confirmation, and thermal analysis for determining melting point and overall purity.
Introduction
This compound is a difunctional aromatic ester utilized in the production of advanced polyester polymers. The incorporation of this monomer enhances thermal stability, barrier properties, and mechanical strength in materials such as specialty films, high-performance fibers, and engineering resins.[1] Given its role in polymerization, the purity of this compound is critical, as even trace impurities can significantly impact the final polymer's properties and performance. This document details a multi-faceted analytical approach to ensure the material meets stringent quality standards.
Quantitative Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying the purity of this compound and profiling known impurities.[1] The method separates the main component from related substances, such as precursors and degradation products.
Potential Impurities:
-
2,6-Naphthalenedicarboxylic acid (NDA): The unesterified diacid precursor.[1]
-
Monomethyl 2,6-naphthalene dicarboxylate (MM-NDC): A partially esterified intermediate.[1]
-
Methyl 6-formyl-2-naphthoate (MeFNA): An impurity arising from incomplete oxidation of the precursor methyl group during synthesis.[1]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-19 min: 80% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of ~100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Impurity Standard Mix: If available, prepare a mixed standard of known impurities (NDA, MM-NDC, MeFNA) at a concentration of ~1 µg/mL each in acetonitrile to determine their retention times.
-
-
Analysis and Calculation:
-
Inject the blank (acetonitrile), impurity standard mix, standard solution, and sample solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the percentage purity using the area normalization method or against a reference standard. The percentage of any impurity can be calculated as follows:
% Impurity = (Area_impurity / Total_Area_all_peaks) * 100
-
Identification of Volatile Impurities by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and semi-quantification of volatile and semi-volatile organic impurities that may not be detected by HPLC.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
-
GC Conditions:
-
Column: Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan for identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are targeted.
-
-
Sample Preparation:
-
Prepare a solution of the sample in a high-purity solvent such as dichloromethane or toluene at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Spectroscopic and Thermal Analysis
Spectroscopic Confirmation
Spectroscopic methods are used for the unambiguous structural confirmation of the this compound molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons on the naphthalene ring and the ethyl ester groups (triplet and quartet).
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups, including the ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹) and aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The molecular ion peak [M]⁺ for this compound (C₁₆H₁₄O₄) is expected at m/z 270.28.
Thermal Analysis by DSC
Differential Scanning Calorimetry (DSC) is used to determine the melting point and to estimate the purity of crystalline substances. Impurities typically broaden the melting endotherm and lower the melting point.
Experimental Protocol: DSC
-
Instrumentation:
-
Calibrated Differential Scanning Calorimeter.
-
-
DSC Conditions:
-
Sample Pan: Aluminum pan, hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from ambient temperature to a temperature sufficiently above the melting point (e.g., 25°C to 220°C) at a rate of 10°C/min.
-
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm. A sharp melting peak is indicative of high purity.
-
Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software. This method assumes the impurities are soluble in the molten substance and insoluble in the solid phase.
-
Summary of Analytical Specifications
The following table summarizes typical specifications for high-purity this compound.
| Parameter | Specification | Test Method |
| Organic Purity | > 99.95 wt% | HPLC |
| Acid Number | < 0.02 mg KOH/g | HPLC / Titration |
| Color (APHA) | ≤ 50 | Colorimeter (Melt) |
| Ash Content | < 2 ppm | Combustion |
| Foreign Particles (>1.5 microns) | < 1200 particles/g | Hiac Royco |
| Melting Point | 187-193 °C (lit.) | DSC |
(Data based on typical industrial specifications and literature values)[1][2]
Visualized Workflows
Overall Purity Assessment Workflow
Caption: Overall workflow for purity assessment.
HPLC Analysis Workflow
Caption: HPLC analysis workflow.
GC-MS Analysis Workflow
Caption: GC-MS analysis workflow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diethyl Naphthalene-2,6-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl naphthalene-2,6-dicarboxylate is a chemical intermediate used in the synthesis of polymers and resins with enhanced physical properties. Its accurate quantification is crucial for quality control and process optimization in various industrial applications, including the manufacturing of specialty plastics and synthetic fibers. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique for the analysis of aromatic esters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its close analog, dimethyl naphthalene-2,6-dicarboxylate, is presented in Table 1. These properties are essential for understanding the compound's behavior during chromatographic separation. This compound is insoluble in water, necessitating the use of an organic solvent for sample preparation.[1][2]
Table 1: Physicochemical Properties
| Property | This compound | Dimethyl naphthalene-2,6-dicarboxylate |
| Molecular Formula | C₁₆H₁₄O₄[3] | C₁₄H₁₂O₄[4][5] |
| Molecular Weight | 270.28 g/mol [3] | 244.24 g/mol [5] |
| Boiling Point | 400.323°C[3] | ~347.16°C (estimate)[4] |
| Density | 1.172 g/mL[3] | ~1.238 g/cm³ (estimate)[4] |
| Solubility | Insoluble in water[2] | Insoluble in water, soluble in hot toluene.[1][4] |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound standard (98% purity or higher)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are outlined in Table 2. These conditions are based on established methods for similar aromatic compounds and are designed to provide good resolution and peak shape.[6][7][8]
Table 2: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or based on UV spectrum of the standard) |
| Run Time | Approximately 10 minutes |
3. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
4. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
6. Quantification
Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Expected Results
Under the specified chromatographic conditions, a sharp, well-resolved peak for this compound is expected. The retention time will be dependent on the specific C18 column used but should be consistent under stable conditions. A summary of expected quantitative data is provided in Table 3.
Table 3: Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5-7 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, typically in the ng/mL range. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Overall workflow for the HPLC analysis of this compound.
Logical Relationship of Method Parameters
The following diagram shows the logical relationship and dependencies between the key parameters of the HPLC method.
Caption: Interdependencies of key parameters in the HPLC method.
References
- 1. Dimethyl naphthalene-2,6-dicarboxylate, 99+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. Dimethyl naphthalene-2,6-dicarboxylate, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Application Notes and Protocols for the GC-MS Analysis of Naphthalene Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of naphthalene esters using Gas Chromatography-Mass Spectrometry (GC-MS). Naphthalene esters are a class of compounds with applications in various fields, including their use as chemical intermediates and their presence as potential impurities or metabolites in pharmaceutical products. Accurate and sensitive quantification of these compounds is crucial for quality control, safety assessment, and research.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. When coupled, the gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for each compound. This high degree of selectivity and sensitivity makes GC-MS an ideal method for the analysis of naphthalene esters in complex matrices.
This application note focuses on the determination of 1-naphthyl acetate as a representative naphthalene ester, providing a comprehensive protocol from sample preparation to data analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a general liquid-liquid extraction procedure for the extraction of naphthalene esters from a liquid matrix (e.g., aqueous solutions, biological fluids after initial treatment).
Materials:
-
Sample containing the naphthalene ester of interest
-
Extraction solvent (e.g., hexane, dichloromethane, ethyl acetate)
-
Internal Standard (IS) solution (e.g., deuterated naphthalene or a structurally similar compound)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Sample Aliquoting: Pipette a known volume (e.g., 2 mL) of the sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.
-
Salting Out (Optional but Recommended): Add NaCl to the aqueous sample to increase the ionic strength. This can improve the partitioning of the analyte into the organic solvent.
-
Extraction: Add a specific volume of the extraction solvent (e.g., 2 mL of hexane) to the centrifuge tube.
-
Mixing: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at a moderate speed (e.g., 3000 rpm) for 5-10 minutes to achieve a clear separation of the two layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette. Be cautious not to disturb the aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly elevated temperature until the desired final volume is reached (e.g., 200 µL). Avoid complete dryness.
-
Transfer: Transfer the concentrated extract to a GC vial with an insert for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of 1-naphthyl acetate. These may need to be optimized for specific instruments and applications.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD)
GC Conditions:
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification (mass range: m/z 40-300)
-
Selected Ion Monitoring (SIM): For quantitative analysis, providing higher sensitivity and selectivity.
-
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of 1-naphthyl acetate.
| Parameter | Value | Reference |
| Analyte | 1-Naphthyl Acetate | N/A |
| Molecular Weight | 186.21 g/mol | N/A |
| Quantifier Ion (m/z) | 144 | [1] |
| Qualifier Ion(s) (m/z) | 115, 186 | [1] |
| Linear Range | 1 - 100 µg/L | [1] |
| Limit of Detection (LOD) | 0.30 µg/L | [1] |
| Limit of Quantification (LOQ) | 1.00 µg/L | [1] |
| Recovery | 90.8 - 98.1% | N/A |
| Precision (RSD) | < 10% | [2] |
Mass Spectral Data
The mass spectrum of 1-naphthyl acetate is characterized by a prominent molecular ion and specific fragment ions.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Naphthyl Acetate | 186 | 144 (base peak), 115 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of naphthalene esters.
Caption: General workflow for the GC-MS analysis of naphthalene esters.
Logical Relationship of Quantitative Parameters
The following diagram illustrates the relationship between key quantitative parameters in method validation.
Caption: Relationship between key analytical method validation parameters.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Naphthalene-2,6-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of diethyl naphthalene-2,6-dicarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 2,6-naphthalenedicarboxylic acid with an excess of ethanol in the presence of an acid catalyst.[1][2][3][4][5] This reaction is an equilibrium process, and various techniques are employed to drive it towards the formation of the desired diethyl ester.[3][4][5]
Q2: What are the critical parameters influencing the yield of the esterification reaction?
A2: The key parameters that significantly affect the yield include reaction temperature, reaction time, the molar ratio of ethanol to 2,6-naphthalenedicarboxylic acid, and the type and concentration of the catalyst. Water removal from the reaction mixture is also crucial as it is a byproduct and its presence can shift the equilibrium back towards the reactants.[3][4][5]
Q3: What are common side reactions that can occur during the synthesis?
A3: The primary side reaction is the formation of monoethyl naphthalene-2,6-dicarboxylate due to incomplete esterification. If the reaction temperature is too high, side reactions involving the naphthalene ring or the ethyl group may occur, though this is less common under typical esterification conditions. The formation of diethyl ether from ethanol can also occur, especially at higher temperatures with certain acid catalysts.
Q4: How does the purity of the starting 2,6-naphthalenedicarboxylic acid affect the final product?
A4: The purity of the starting 2,6-naphthalenedicarboxylic acid (2,6-NDA) is crucial for obtaining a high-purity final product and a good yield. Impurities in the 2,6-NDA, such as isomers (e.g., 2,7-naphthalenedicarboxylic acid), unreacted starting materials from its own synthesis (e.g., 2,6-dimethylnaphthalene), or oxidation byproducts like trimellitic acid, can lead to the formation of undesired esters that are difficult to separate from the target product.[6] This complicates the purification process and reduces the overall yield.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Equilibrium not sufficiently shifted towards the product. | Use a large excess of ethanol to act as both reactant and solvent.[3][4] Remove water as it forms, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. | |
| Inefficient catalyst. | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the appropriate concentration. Consider alternative catalysts if needed. | |
| Poor quality of starting 2,6-naphthalenedicarboxylic acid. | Use highly purified 2,6-naphthalenedicarboxylic acid. Impurities can interfere with the reaction and lower the yield.[6] | |
| Presence of Monoethyl Ester Impurity | Incomplete esterification of both carboxylic acid groups. | Increase the reaction time, temperature, or the amount of catalyst to ensure the reaction goes to completion. |
| Product is Difficult to Purify | Presence of isomeric impurities from the starting material. | Start with isomerically pure 2,6-naphthalenedicarboxylic acid. Purification of the final ester from its isomers is challenging. |
| Residual starting material or monoester. | Optimize the reaction conditions for full conversion. Recrystallization of the final product can help in removing these impurities. | |
| Discoloration of the Final Product | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and extend the reaction time if necessary. |
| Presence of oxygen in the reaction atmosphere. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially at high temperatures.[7] |
Data Presentation
Table 1: Impact of Reaction Parameters on the Yield of Dialkyl Naphthalene-2,6-dicarboxylate (Analogous data from Dimethyl Ester Synthesis)
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Reaction Temperature | 270°C | 91.5 | 280°C | 94.5 | [8] |
| Solvent | With Trimethyl trimellitate | 94.2 | Without Solvent | 81.5 | [8] |
| Catalyst | Molybdenum oxide | 94.5 | Sulfuric acid | 85.7 | [8] |
Note: The data presented is for the synthesis of the dimethyl ester, which is expected to show similar trends for the diethyl ester.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Naphthalenedicarboxylic Acid (Precursor)
This protocol is based on the oxidation of 2,6-dimethylnaphthalene.
Materials:
-
2,6-Dimethylnaphthalene
-
Acetic acid (solvent)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (catalyst)
-
Pressurized reactor
-
Oxygen or air source
Procedure:
-
Charge a high-pressure reactor with 2,6-dimethylnaphthalene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.
-
Seal the reactor and pressurize it with air or oxygen.
-
Heat the reactor to the desired temperature (typically in the range of 150-220°C) with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for several hours, monitoring the oxygen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
The solid product, 2,6-naphthalenedicarboxylic acid, will precipitate from the acetic acid.
-
Filter the solid product, wash it with fresh acetic acid, and then with water to remove any residual catalysts and solvent.
-
Dry the product under vacuum.
Protocol 2: Synthesis of this compound (Fischer Esterification)
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,6-naphthalenedicarboxylic acid and a large excess of absolute ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux.
-
Maintain the reflux for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of the ethanol by rotary evaporation.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Simplified signaling pathway of the Fischer esterification mechanism.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0641761B1 - Process for producing dimethyl 2,6-naphthalene-dicarboxylate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Diethyl Naphthalene-2,6-dicarboxylate
Welcome to the technical support center for the purification of crude diethyl naphthalene-2,6-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via Fischer esterification of 2,6-naphthalenedicarboxylic acid with ethanol, may contain several impurities:
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Unreacted 2,6-naphthalenedicarboxylic acid: Due to incomplete esterification.
-
Monoethyl naphthalene-2,6-dicarboxylate: An intermediate of the esterification reaction.
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Residual acid catalyst: If not completely removed during the work-up.
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Byproducts from the synthesis of 2,6-naphthalenedicarboxylic acid: These can include isomers of naphthalenedicarboxylic acid and incompletely oxidized precursors such as 2-formyl-6-naphthoic acid.[1]
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Polymeric byproducts: Formed under harsh reaction conditions.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The two primary recommended techniques for the purification of crude this compound are recrystallization and column chromatography. Distillation can also be employed for the purification of the analogous dimethyl ester and may be applicable here.[2]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of aromatic esters like this compound.[3] Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and to determine appropriate solvent systems for column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot recrystallization solvent. | The solvent is not appropriate for your compound. | Select a more polar solvent or a solvent mixture. For esters, solvents like ethanol, ethyl acetate, or toluene are often good starting points. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling rate. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to increase the concentration of your compound and attempt to recrystallize again. |
| Crystals crash out too quickly. | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of additional hot solvent to the dissolved compound and allow it to cool more slowly. |
| The purified product is still impure. | The chosen solvent did not effectively differentiate between the desired compound and the impurities. | Try a different recrystallization solvent or consider using column chromatography for better separation. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound does not move from the origin (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Poor separation between the compound and impurities. | The chosen eluent system does not provide sufficient resolution. | Try a different eluent system. A common starting point for esters is a mixture of hexanes and ethyl acetate.[4] |
| Streaking or tailing of the compound on the column. | The compound may be too polar for the silica gel, or it could be interacting with acidic sites on the silica. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites. |
| The compound is not eluting from the column. | The compound may have very high polarity or is irreversibly adsorbed to the silica. | If increasing eluent polarity doesn't work, consider using a different stationary phase, such as alumina. |
Experimental Protocols
Recrystallization Protocol
This is a general protocol that should be optimized for your specific crude material.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.
-
Good single solvents for esters include ethanol, ethyl acetate, and toluene.
-
A good solvent pair could be ethanol/water or toluene/hexanes.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Column Chromatography Protocol
-
Eluent Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.
-
A good starting point for this compound is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading and Elution:
-
Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the solution onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the purified compound under vacuum.
-
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound
| Solvent System | Rationale |
| Ethanol | The diethyl ester should have good solubility in hot ethanol and lower solubility in cold ethanol. |
| Toluene | Aromatic solvents can be effective for recrystallizing aromatic compounds. |
| Ethanol/Water | Ethanol is a good solvent, and water can be used as an anti-solvent to induce crystallization. |
| Toluene/Hexanes | Toluene provides good solubility, while hexanes can act as an anti-solvent. |
Table 2: Suggested Eluent Systems for Column Chromatography of this compound
| Eluent System (v/v) | Expected Elution Profile |
| Hexanes / Ethyl Acetate (9:1 to 7:3) | Should provide good separation of the diethyl ester from less polar and more polar impurities. |
| Dichloromethane | Can be used as a single eluent, but may not provide as good separation as a mixed system. |
| Toluene / Ethyl Acetate (9.5:0.5 to 8:2) | An alternative for separating aromatic compounds. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Synthesis of Diethyl Naphthalene-2,6-dicarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of diethyl naphthalene-2,6-dicarboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is the Fischer esterification of 2,6-naphthalenedicarboxylic acid with an excess of ethanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux to drive the equilibrium towards the product.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The primary side reactions include the formation of diethyl ether from the ethanol solvent, incomplete esterification leading to the monoester (ethyl 2-naphthoate-6-carboxylate), and potential thermal degradation or charring if excessive temperatures are used. If the starting 2,6-naphthalenedicarboxylic acid is impure, side products from its synthesis may also be present.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can be attributed to several factors:
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Incomplete reaction: The Fischer esterification is an equilibrium process. Ensure you are using a sufficient excess of ethanol and an adequate amount of catalyst.
-
Water in the reaction: The presence of water in the reagents or from atmospheric moisture can shift the equilibrium back towards the reactants. Use anhydrous ethanol and protect the reaction from moisture.
-
Loss during workup: The product may be partially lost during extraction or purification steps. Optimize your purification protocol to minimize such losses.
-
Sub-optimal reaction time or temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration to reach completion.
Q4: I am observing an unexpected byproduct with a low boiling point. What could it be?
A4: A low-boiling byproduct is likely diethyl ether, which can form from the acid-catalyzed dehydration of ethanol, especially at higher reaction temperatures. While much of it will be lost as vapor, some may be retained in the reaction mixture.
Q5: How can I effectively purify the final product?
A5: this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity, using a silica gel stationary phase and a non-polar/polar solvent system like hexane/ethyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Diethyl Ester | 1. Reaction has not reached equilibrium. 2. Presence of water in the reaction mixture. 3. Insufficient catalyst. 4. Product loss during workup. | 1. Increase reaction time or use a Dean-Stark apparatus to remove water. 2. Use anhydrous ethanol and reagents. 3. Increase the catalyst loading incrementally. 4. Optimize extraction and recrystallization procedures. |
| Presence of Monoester Impurity | Incomplete esterification of the dicarboxylic acid. | 1. Increase the excess of ethanol. 2. Prolong the reaction time. 3. Ensure efficient mixing. |
| Formation of Diethyl Ether | Acid-catalyzed dehydration of ethanol at elevated temperatures. | 1. Maintain the reaction temperature at the minimum required for a reasonable reaction rate. 2. Consider using a milder catalyst or lower catalyst concentration. |
| Darkening or Charring of the Reaction Mixture | Thermal decomposition at excessively high temperatures or due to a highly concentrated acid catalyst. | 1. Ensure uniform heating and avoid localized overheating. 2. Reduce the reaction temperature. 3. Use the minimum effective amount of catalyst. |
| Starting Material (2,6-NDA) is Insoluble | 2,6-Naphthalenedicarboxylic acid has poor solubility in many organic solvents. | 1. The reaction is often run as a slurry. Ensure vigorous stirring to maximize the surface area for reaction. 2. The solubility will increase as the esterification proceeds. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
2,6-Naphthalenedicarboxylic acid (1.0 eq)
-
Anhydrous ethanol (20-50 eq, serves as reagent and solvent)
-
Concentrated sulfuric acid (0.1-0.2 eq, catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid and anhydrous ethanol.
-
Stir the suspension and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
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After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude product by recrystallization from ethanol.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and a common side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Purification of Diethyl Naphthalene-2,6-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diethyl naphthalene-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain several types of impurities, primarily stemming from the synthesis of its precursor, 2,6-naphthalenedicarboxylic acid (2,6-NDA). These include:
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Incomplete Esterification Products: Monoethyl naphthalene-2,6-dicarboxylate and unreacted 2,6-naphthalenedicarboxylic acid.
-
Byproducts from 2,6-NDA Synthesis: These can include 2-formyl-6-naphthoic acid (FNA), which results from incomplete oxidation of the methyl groups of the precursor, and trimellitic acid (TMLA), which arises from the oxidation of one of the naphthalene rings.[1]
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Residual Catalysts: If the preceding oxidation step to form 2,6-NDA used a catalyst system, traces of heavy metals (e.g., cobalt, manganese) and bromine compounds may be present.[1][2]
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Isomeric Impurities: Depending on the purity of the starting materials, other naphthalene dicarboxylate isomers may be present.
Q2: What is the recommended method for purifying crude this compound?
A2: The most common and effective method for purifying this compound is recrystallization. The choice of solvent is crucial for effective purification. Distillation can also be a viable method for purification.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: While specific data for the diethyl ester is limited, suitable solvents can be inferred from its dimethyl analog. Effective solvents include ethanol, methanol, and aromatic hydrocarbons.[2][3] The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature, while impurities should remain in solution at lower temperatures.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of the final product can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4] These methods can effectively separate the desired product from residual impurities.
Troubleshooting Guides
Problem: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Incorrect solvent or solvent volume | Ensure the chosen solvent has a steep solubility curve for your compound. Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling. |
| Precipitation is incomplete | Allow sufficient time for crystallization to occur. Cooling the solution in an ice bath can further promote precipitation. |
| Product loss during washing | Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product. |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. |
Problem: Product is Still Impure After Recrystallization
| Possible Cause | Suggested Solution |
| Ineffective solvent for impurity removal | The chosen solvent may not be optimal for leaving impurities in the mother liquor. Consider a different recrystallization solvent or a multi-solvent system. |
| Co-precipitation of impurities | Slow cooling of the solution can lead to the formation of larger, purer crystals and reduce the trapping of impurities. |
| Presence of highly soluble impurities | A second recrystallization step may be necessary to achieve the desired purity. |
| Colored impurities present | The presence of colored impurities can sometimes be addressed by adding a small amount of activated carbon to the hot solution before filtration. |
Experimental Protocols
Recrystallization of this compound (General Procedure)
This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the experiment.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data
The following table summarizes typical purity levels achieved for the closely related dimethyl 2,6-naphthalene dicarboxylate (NDC), which can serve as a benchmark for the purification of the diethyl ester.
| Product | Property | Value | Test Method |
| High-Purity NDC | Organic Purity (wt%) | >99.95 | HPLC |
| Acid Number (mg KOH/g) | <0.02 | Titration | |
| Color (APHA) | ≤50 | Colorimeter | |
| Ash (ppm) | <2 | Combustion |
Table adapted from product specifications for dimethyl 2,6-naphthalene dicarboxylate.[5]
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 2. DE69813361T2 - Process for the preparation of high-purity dimethyl 2,6-naphthalene dicarboxylate and 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 3. US3209024A - Preparation of naphthalene-2, 6-dicarboxylic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. indoramaventures.com [indoramaventures.com]
Preventing discoloration of diethyl naphthalene-2,6-dicarboxylate during synthesis
Technical Support Center: Diethyl Naphthalene-2,6-dicarboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the discoloration of this compound during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration during the synthesis of this compound?
A1: Discoloration can arise from several factors, primarily related to impurities formed during the two main synthetic steps: the oxidation of the naphthalene precursor (e.g., 2,6-dimethylnaphthalene) to naphthalene-2,6-dicarboxylic acid (NDA), and the subsequent esterification of NDA with ethanol. Key causes include:
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Oxidation Byproducts: Incomplete oxidation can lead to residual intermediates like 2-formyl-6-naphthoic acid (FNA). Conversely, excessive oxidation or high reaction temperatures can cause the formation of colored byproducts and "carbido-like" materials.[1]
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Contamination from Starting Materials: The purity of the initial naphthalene-2,6-dicarboxylic acid is critical. Impurities from the oxidation step can be carried through to the final product.
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Atmospheric Oxygen: The presence of oxygen during the esterification or related hydrolysis processes can lead to discoloration.[2]
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Reaction Temperature: High temperatures during both oxidation and esterification can promote side reactions that produce colored impurities. For instance, oxidation temperatures exceeding 170°C are known to cause significant byproduct formation and coloration.[1]
Q2: Can the choice of catalyst influence the color of the final product?
A2: Yes, the catalyst system, particularly in the initial oxidation step, plays a significant role. For the common Co/Mn/Br catalyzed oxidation of 2,6-dimethylnaphthalene, high concentrations of the metal catalyst can lead to an increase in byproducts such as acetoxyethylnaphthoic acid.[3] The catalyst's efficiency and selectivity are crucial for minimizing the formation of color-inducing impurities.
Q3: Is it better to purify the intermediate naphthalene-2,6-dicarboxylic acid or the final this compound?
A3: While purifying the intermediate naphthalene-2,6-dicarboxylic acid is challenging due to its high melting point and poor solubility, it is a recommended practice to minimize the carry-over of impurities into the final esterification step.[2] However, the final diethyl ester is generally more amenable to purification techniques like recrystallization or distillation, which can be effective in removing colored impurities.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Final product has a yellow or brownish tint. | Impurities from the oxidation of the precursor (e.g., 2,6-dimethylnaphthalene). | Optimize oxidation reaction conditions. Maintain temperature below 170°C to avoid the formation of colored by-products.[1] Consider purification of the intermediate naphthalene-2,6-dicarboxylic acid. |
| Presence of oxygen during esterification. | Conduct the esterification reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2] | |
| Incomplete esterification. | Ensure the reaction goes to completion by using an appropriate excess of ethanol and a suitable acid catalyst. Monitor the reaction progress using techniques like TLC or HPLC. | |
| Formation of dark, insoluble particles. | "Carbido-like" products from excessive oxidation temperatures. | Strictly control the oxidation temperature, keeping it below 180°C.[1] |
| Degradation of the product at high esterification temperatures. | Optimize the esterification temperature to ensure a reasonable reaction rate without causing product degradation. | |
| Product color darkens upon storage. | Residual acidic impurities catalyzing degradation. | Thoroughly wash the final product to remove any residual acid catalyst. Consider using a mild base wash followed by a water wash. |
| Air oxidation of residual impurities. | Store the purified product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Controlled Oxidation of 2,6-Dimethylnaphthalene
This protocol aims to minimize the formation of colored byproducts during the synthesis of naphthalene-2,6-dicarboxylic acid.
-
Reaction Setup:
-
Charge a pressure reactor with 2,6-dimethylnaphthalene, acetic acid (as the solvent), and the catalyst system (e.g., cobalt acetate, manganese acetate, and sodium bromide).
-
-
Inert Atmosphere:
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Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.
-
-
Temperature Control:
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Heat the reaction mixture to the desired temperature, ensuring it does not exceed 170°C.[1] A range of 140-160°C is often effective.
-
-
Oxygen/Air Feed:
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Introduce a controlled stream of air or oxygen into the reaction mixture while maintaining vigorous stirring.
-
-
Monitoring and Completion:
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Monitor the reaction progress by analyzing samples for the disappearance of the starting material and the formation of the dicarboxylic acid.
-
-
Work-up:
-
Upon completion, cool the reactor and filter the solid product.
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Wash the crude naphthalene-2,6-dicarboxylic acid with fresh acetic acid and then with water to remove catalyst residues and soluble impurities.
-
Protocol 2: Esterification under Inert Atmosphere
This protocol describes the esterification of naphthalene-2,6-dicarboxylic acid with ethanol to produce this compound while preventing discoloration.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add naphthalene-2,6-dicarboxylic acid, a sufficient excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
-
Inert Atmosphere:
-
Flush the entire apparatus with an inert gas (nitrogen or argon) for 10-15 minutes to displace any air. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reaction:
-
Heat the mixture to reflux with continuous stirring.
-
-
Monitoring:
-
Monitor the reaction's progress via thin-layer chromatography (TLC) until the starting dicarboxylic acid is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid. If not, remove the excess ethanol under reduced pressure.
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Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure, colorless this compound.
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Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing discoloration issues.
References
Technical Support Center: Catalyst Selection for Efficient Diethyl Naphthalene-2,6-dicarboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of diethyl naphthalene-2,6-dicarboxylate (DEN-2,6-DC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound is typically achieved through the Fischer esterification of 2,6-naphthalenedicarboxylic acid with ethanol in the presence of an acid catalyst. This is an equilibrium reaction where water is a byproduct. To drive the reaction towards the product side and achieve high yields, it is crucial to remove water as it is formed.
Q2: What are the common catalysts used for this esterification?
A variety of catalysts can be employed for the synthesis of this compound. These can be broadly categorized as:
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Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective. However, their use can lead to challenges in separation, purification, and potential equipment corrosion.
-
Heterogeneous Catalysts: Solid acid catalysts are often preferred due to their ease of separation and potential for reusability. Examples include:
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Metal Oxides: Molybdenum oxide has been shown to be effective.[1]
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Metal Salts: Ammonium molybdate and sodium tungstate are also viable options.[2]
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Zeolites: These microporous aluminosilicates offer shape selectivity and tunable acidity.[3][4]
-
Sulfonated Resins: Materials like Amberlyst-15 can also be used.
-
Q3: What are the typical reaction conditions?
Reaction conditions can vary depending on the chosen catalyst, but generally involve heating the mixture of 2,6-naphthalenedicarboxylic acid, excess ethanol, and the catalyst. Temperatures can range from 150°C to over 200°C.[2] The reaction is often carried out in a sealed reactor to maintain pressure and prevent the loss of ethanol.
Troubleshooting Guides
Problem 1: Low Yield of this compound
A low yield of the desired product is a common issue. The following troubleshooting guide can help identify and address the potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Catalyst Deactivation
Heterogeneous catalysts can lose activity over time. Understanding the cause of deactivation is key to mitigating it.
Potential Causes and Solutions for Catalyst Deactivation:
| Cause of Deactivation | Description | Potential Solutions |
| Coking/Fouling | Deposition of carbonaceous materials on the catalyst surface, blocking active sites. | - Increase the reaction temperature to burn off coke (calcination). - Wash the catalyst with an appropriate solvent. |
| Poisoning | Strong chemisorption of impurities from reactants or solvents onto the active sites. | - Purify reactants and solvents before use. - Use a guard bed to remove impurities before they reach the catalyst. |
| Sintering | Agglomeration of metal particles or collapse of the support structure at high temperatures, leading to a loss of active surface area. | - Operate at the lowest effective temperature. - Choose a thermally stable catalyst support. |
| Leaching | Dissolution of the active catalytic species into the reaction medium. | - Ensure the catalyst is stable under the reaction conditions. - Consider immobilization of the active species on a more robust support. |
Catalyst Deactivation and Regeneration Pathway
Caption: Pathways for catalyst deactivation and regeneration.
Data Presentation
The following table summarizes the performance of various catalysts for the synthesis of dialkyl naphthalene-2,6-dicarboxylates. While much of the available literature focuses on the dimethyl ester, this data provides a strong basis for catalyst selection for the diethyl ester synthesis.
Table 1: Catalyst Performance in the Synthesis of Dialkyl Naphthalene-2,6-dicarboxylates
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | Methanol | 100 - 200 | Not Specified | >90 | [5] |
| Molybdenum Oxide | Methanol | 270 | 0.33 | 94.5 | [1] |
| Ammonium Molybdate | Methanol | 190 | 0.5 | 95.0 | [2] |
| Sodium Tungstate | Methanol | 215 | 3 | 92.8 | [2] |
| Titanium Zeolite | Di-2-ethylhexyl alcohol | 180 - 280 | 4-7 | >99 | [6] |
| Bismuth(III) Triflate | Benzyl alcohol | 80 | Not Specified | >90 | [1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization depending on the specific catalyst and equipment used.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Anhydrous Ethanol (in large excess, e.g., 10-20 equivalents)
-
Catalyst (e.g., 1-5 mol% of a solid acid catalyst)
-
Solvent for recrystallization (e.g., ethanol or isopropanol)
Procedure:
-
Reactor Setup: In a high-pressure reactor equipped with a magnetic stirrer and a temperature controller, add 2,6-naphthalenedicarboxylic acid, anhydrous ethanol, and the catalyst.
-
Reaction: Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 180-220°C) and maintain it for the specified reaction time (this will require optimization, potentially 4-24 hours).
-
Monitoring: (Optional but recommended) Periodically and carefully take small aliquots from the reaction mixture to monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature. If a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.
-
Purification: Transfer the filtrate to a round-bottom flask and remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Esterification Process of Crude Palm Oil (CPO) with Natural Zeolite Catalyst Using Response Surface Methodology (RSM) | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]
- 5. indoramaventures.com [indoramaventures.com]
- 6. US5502240A - Esterification process using a titamium zeolite catalyst - Google Patents [patents.google.com]
Process optimization for the synthesis of high-purity diethyl naphthalene-2,6-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of high-purity diethyl naphthalene-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Fischer esterification of 2,6-naphthalenedicarboxylic acid with an excess of ethanol, typically in the presence of a strong acid catalyst such as sulfuric acid.
Q2: What are the critical parameters to control for a high yield of this compound?
A2: Key parameters for yield optimization include the molar ratio of ethanol to 2,6-naphthalenedicarboxylic acid, the concentration of the catalyst, reaction temperature, and reaction time. Efficient removal of water as it is formed also drives the reaction towards completion.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted 2,6-naphthalenedicarboxylic acid, the monoester (ethyl 6-(carboxy)naphthalene-2-carboxylate), and byproducts from side reactions, such as diethyl ether. Impurities from the starting 2,6-naphthalenedicarboxylic acid, such as other isomers or incompletely oxidized precursors like 2-formyl-6-naphthoic acid, can also be present.[1][2]
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through recrystallization from a suitable solvent or a mixture of solvents. For laboratory scale, column chromatography can also be employed. The choice of solvent is critical and depends on the solubility of the diethyl ester and its impurities.
Q5: What is a potential side reaction to be aware of during the synthesis?
A5: A significant side reaction is the acid-catalyzed dehydration of ethanol to form diethyl ether, especially at higher temperatures. This not only consumes the reactant but can also complicate the purification process.
Troubleshooting Guide
Low Product Yield
Issue: The yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Catalyst: Increase the catalyst loading incrementally. Ensure the catalyst is active and not contaminated.
-
Short Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Low Reaction Temperature: Increase the reaction temperature, but be mindful of potential side reactions.
-
Water Inhibition: Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent.
-
-
Losses During Work-up and Purification:
-
Precipitation in Aqueous Work-up: The product may be precipitating out during the neutralization or washing steps. Minimize the amount of water used or perform the work-up at a slightly elevated temperature.
-
Inappropriate Recrystallization Solvent: The product may be too soluble in the chosen recrystallization solvent. Experiment with different solvents or solvent mixtures to find one that provides good recovery.
-
Product Purity Issues
Issue: The final product is not of the desired purity.
Potential Causes & Solutions:
-
Presence of Starting Material (2,6-Naphthalenedicarboxylic Acid):
-
Incomplete Reaction: See the "Low Product Yield" section for solutions.
-
Purification: The starting material is generally less soluble in organic solvents than the diethyl ester. A carefully chosen recrystallization solvent should leave the dicarboxylic acid behind.
-
-
Presence of Monoester:
-
Incomplete Reaction: Driving the reaction to completion by extending the reaction time or increasing the ethanol excess should minimize the formation of the monoester.
-
Purification: The monoester has different polarity and solubility compared to the diester. It can often be removed by column chromatography or careful recrystallization.
-
-
Discoloration of the Product:
-
Reaction at Too High a Temperature: This can lead to the formation of colored degradation products. Optimize the reaction temperature.
-
Impurities in the Starting Material: Use high-purity 2,6-naphthalenedicarboxylic acid.
-
Purification: Treatment with activated carbon during recrystallization can often remove colored impurities.
-
Data Presentation
Disclaimer: The following data is for illustrative purposes to demonstrate the effect of process parameters on the synthesis of a generic diethyl dicarboxylate and may not represent the actual results for this compound.
Table 1: Effect of Catalyst Loading on Yield and Purity
| Experiment | Catalyst (H₂SO₄) Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 1 | 24 | 80 | 65 | 92 |
| 2 | 3 | 24 | 80 | 85 | 95 |
| 3 | 5 | 24 | 80 | 92 | 98 |
| 4 | 7 | 24 | 80 | 93 | 98 |
Table 2: Effect of Temperature and Time on Yield and Purity
| Experiment | Catalyst (H₂SO₄) Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 5 | 12 | 80 | 80 | 96 |
| 2 | 5 | 24 | 80 | 92 | 98 |
| 3 | 5 | 12 | 100 | 88 | 97 |
| 4 | 5 | 24 | 100 | 95 | 98 |
Experimental Protocols
Protocol: Synthesis of this compound
Disclaimer: This is an adapted protocol based on the general principles of Fischer esterification and procedures for the synthesis of analogous dimethyl esters. Optimization may be required.
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Toluene (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid (1 equivalent).
-
Add an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.05 equivalents) as the catalyst.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol/water mixture).
Visualizations
References
Validation & Comparative
A Comparative Guide to Monomers in Polyethylene Naphthalate (PEN) Synthesis: Diethyl vs. Dimethyl Naphthalene-2,6-dicarboxylate
For researchers, scientists, and professionals in drug development, the choice of monomers is a critical determinant of the final properties and performance of polymeric materials. This guide provides a comprehensive comparison of two key precursors in the synthesis of Polyethylene Naphthalate (PEN): diethyl naphthalene-2,6-dicarboxylate (NDC-DE) and dimethyl naphthalene-2,6-dicarboxylate (NDC-DM).
Polyethylene naphthalate (PEN) is a high-performance polyester renowned for its superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (PET).[1][2] These attributes make it a material of interest for advanced applications, including pharmaceutical packaging and medical devices. PEN is typically synthesized through the polycondensation of a naphthalene-2,6-dicarboxylic acid derivative with ethylene glycol.[1][2] While the diacid itself can be used, the transesterification of its dialkyl esters is a common industrial route.
This guide focuses on the two primary dialkyl ester monomers: the widely used dimethyl naphthalene-2,6-dicarboxylate (NDC-DM) and its less common counterpart, this compound (NDC-DE). A thorough review of the available scientific and patent literature reveals a significant disparity in the extent of research and application, with NDC-DM being the subject of extensive investigation, while data on NDC-DE in PEN synthesis is notably scarce.
Performance Comparison: NDC-DE vs. NDC-DM
Due to the limited availability of direct comparative studies, this section presents a summary of the well-documented performance of NDC-DM and a theoretical comparison for NDC-DE based on fundamental principles of transesterification chemistry.
Quantitative Data for PEN Synthesis via NDC-DM
The synthesis of PEN from NDC-DM and ethylene glycol is a two-stage process involving transesterification followed by polycondensation. The properties of the resulting PEN polymer are influenced by various factors, including the catalyst used, reaction temperature, and time.
| Parameter | Value (for NDC-DM based PEN) | Reference |
| Monomers | Dimethyl naphthalene-2,6-dicarboxylate (NDC-DM), Ethylene Glycol (EG) | [3] |
| Catalysts (Transesterification) | Zinc Acetate, Manganese Acetate | [4] |
| Catalysts (Polycondensation) | Antimony Trioxide | [4] |
| Transesterification Temperature | 180 - 260 °C | [4] |
| Polycondensation Temperature | 280 - 300 °C | [4] |
| Intrinsic Viscosity (IV) | Typically > 0.6 dL/g | [4] |
| Glass Transition Temperature (Tg) | ~120 °C | [5] |
| Melting Temperature (Tm) | ~265 °C | [5] |
Qualitative and Theoretical Comparison for NDC-DE
| Feature | This compound (NDC-DE) | Dimethyl Naphthalene-2,6-dicarboxylate (NDC-DM) |
| Reaction Byproduct | Ethanol | Methanol |
| Boiling Point of Byproduct | 78.4 °C | 64.7 °C |
| Theoretical Reaction Rate | Potentially slower due to the larger ethyl group, which may increase steric hindrance at the reaction center. | Generally considered to have a faster reaction rate due to the smaller methyl group and lower steric hindrance. |
| Byproduct Removal | The higher boiling point of ethanol may require slightly higher temperatures or more efficient vacuum to drive the equilibrium towards product formation. | The lower boiling point of methanol facilitates its removal from the reaction mixture, which helps to drive the polymerization reaction forward. |
| Purity of Monomer | Purity is crucial for achieving high molecular weight polymer. | High purity is essential for producing high-quality PEN. |
| Availability of Data | Very limited in public literature. | Extensively studied and well-documented. |
Experimental Protocols
Synthesis of PEN from Dimethyl Naphthalene-2,6-dicarboxylate (NDC-DM)
The following is a generalized experimental protocol based on common methods described in the literature. Specific conditions can vary based on the desired polymer properties and the specific catalyst system used.
1. Transesterification Stage:
-
Reactants: Dimethyl naphthalene-2,6-dicarboxylate (NDC-DM) and a molar excess of ethylene glycol (EG) (typically a molar ratio of NDC-DM:EG of 1:2 to 1:2.5).[3]
-
Catalyst: A transesterification catalyst, such as zinc acetate or manganese acetate, is added (typically in the range of 5-10 x 10⁻⁴ mol per mol of NDC-DM).[3]
-
Procedure:
-
The reactants and catalyst are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation column.
-
The mixture is heated to a temperature range of 180-250 °C under a slow stream of nitrogen.[3]
-
Methanol is produced as a byproduct and is continuously removed by distillation.
-
The reaction is monitored by measuring the amount of methanol collected and is considered complete when the theoretical amount of methanol has been evolved. This stage results in the formation of bis(2-hydroxyethyl) naphthalate (BHEN) oligomers.
-
2. Polycondensation Stage:
-
Catalyst: A polycondensation catalyst, such as antimony trioxide, is added to the molten oligomers.
-
Procedure:
-
The temperature of the reactor is gradually increased to 280-300 °C.[4]
-
A vacuum is slowly applied to remove excess ethylene glycol and drive the polycondensation reaction.
-
The reaction is continued until the desired melt viscosity (and thus, molecular weight) is achieved. This is often monitored by the torque on the stirrer.
-
The resulting molten PEN is then extruded, cooled, and pelletized.
-
Visualizing the Synthesis Pathway
The general workflow for PEN synthesis via the transesterification route can be visualized as follows:
Caption: Workflow for PEN synthesis via transesterification.
The logical relationship in the choice of monomer can be represented as follows:
Caption: Decision logic for monomer selection in PEN synthesis.
Conclusion
The synthesis of high-quality Polyethylene Naphthalate is heavily reliant on the purity and reactivity of its monomers. Currently, dimethyl naphthalene-2,6-dicarboxylate (NDC-DM) is the industry and academic standard, with a wealth of available data on reaction kinetics, optimal conditions, and resulting polymer properties.
In contrast, this compound (NDC-DE) remains a largely unexplored alternative for PEN synthesis. While theoretically a viable monomer, the lack of published experimental data makes a direct, quantitative comparison with NDC-DM challenging. Based on chemical principles, the use of NDC-DE would result in the formation of ethanol as a byproduct, which, due to its higher boiling point than methanol, might necessitate adjustments to the process conditions to ensure its efficient removal and to drive the polymerization to completion. Furthermore, potential differences in reactivity due to steric effects of the ethyl versus methyl groups could influence the overall polymerization kinetics.
For researchers and professionals in the field, the clear takeaway is that while NDC-DM provides a well-trodden and reliable path to PEN synthesis, the use of NDC-DE represents an area ripe for investigation. Future studies directly comparing the two monomers would be invaluable in elucidating the potential advantages or disadvantages of using the diethyl ester and could open new avenues for optimizing PEN production and tailoring its properties for specific high-performance applications.
References
- 1. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]
- 2. suprapol.com [suprapol.com]
- 3. CN104672438A - Method for synthesizing PEN (Polyethylene Naphthalate) by ester exchange method - Google Patents [patents.google.com]
- 4. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]
- 5. DSpace [dr.lib.iastate.edu]
A Comparative Guide to Polyesters Derived from Naphthalene Dicarboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the material properties of polyesters synthesized from different isomers of naphthalene dicarboxylic acid (NDC), namely 2,6-NDC, 2,7-NDC, and 1,4-NDC. The properties of these polymers are benchmarked against each other to highlight the impact of the monomer's isomeric structure on the final polyester characteristics. This document summarizes key quantitative data from various studies and provides detailed experimental protocols for the characterization techniques discussed. Due to a lack of available literature data, a direct comparison with polyesters derived from 1,5-naphthalene dicarboxylate is not included.
Influence of Naphthalene Dicarboxylate Isomerism on Polyester Properties
The substitution pattern of the carboxylic acid groups on the naphthalene ring significantly influences the geometry and linearity of the resulting polyester chains. This, in turn, dictates the polymer's ability to pack, crystallize, and ultimately determines its thermal, mechanical, and barrier properties.
-
2,6-Naphthalene Dicarboxylate (2,6-NDC): The linear and symmetrical structure of the 2,6-isomer results in polyesters with high crystallinity and excellent chain packing. This leads to superior thermal stability, mechanical strength, and gas barrier properties. Poly(ethylene 2,6-naphthalate) (PEN) is a well-known example and is often used as a high-performance alternative to poly(ethylene terephthalate) (PET).
-
2,7-Naphthalene Dicarboxylate (2,7-NDC): The bent or "kinked" structure of the 2,7-isomer disrupts the linearity of the polymer chain, leading to more amorphous polyesters. While this may result in lower crystallinity and melting points compared to their 2,6-NDC counterparts, these polyesters can still exhibit high glass transition temperatures and good thermal stability.
-
1,4-Naphthalene Dicarboxylate (1,4-NDC): Similar to the 2,7-isomer, the 1,4-substitution pattern also introduces a non-linear element into the polymer backbone, generally leading to amorphous polyesters.
Quantitative Data Comparison
The following tables summarize the key thermal, mechanical, and barrier properties of polyesters synthesized from different naphthalene dicarboxylate isomers.
Table 1: Thermal Properties of Naphthalene-Based Polyesters
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene 2,7-naphthalate) (PE2,7N) | Poly(ethylene 1,4-naphthalate) (PE1,4N) |
| Glass Transition Temperature (Tg) | ~120 °C | ~121.8 °C[1] | Does not significantly enhance Tg compared to PET[2] |
| Melting Temperature (Tm) | ~270 °C | Between 325 °C and 335 °C[1] | Amorphous[2] |
| Decomposition Temperature (Td) | High thermal stability | Far exceeds that of PET[1] | N/A |
Table 2: Mechanical Properties of Naphthalene-Based Polyesters
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene 2,7-naphthalate) (PE2,7N) | Poly(ethylene 1,4-naphthalate) (PE1,4N) |
| Tensile Strength | High | N/A | N/A |
| Young's Modulus | High | N/A | N/A |
| Elongation at Break | N/A | N/A | N/A |
Table 3: Gas Barrier Properties of Naphthalene-Based Polyesters
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene 2,7-naphthalate) (PE2,7N) | Poly(ethylene 1,4-naphthalate) (PE1,4N) |
| Oxygen Permeability | Superior barrier to PET[3] | < 0.0034 barrer[1] | Improved with introduction of naphthalene group[2] |
| Carbon Dioxide Permeability | Good barrier properties | N/A | N/A |
| Water Vapor Permeability | Good barrier properties | N/A | N/A |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Synthesis of Naphthalene-Based Polyesters via Melt Polymerization
Melt polymerization is a common method for synthesizing high molecular weight polyesters without the use of a solvent. The process typically involves two stages: esterification (or transesterification) and polycondensation.
a. Esterification/Transesterification:
-
Reactants: The appropriate naphthalene dicarboxylic acid (or its dimethyl ester) and a diol (e.g., ethylene glycol) are charged into a reaction vessel in a specific molar ratio (typically with a slight excess of the diol). A catalyst, such as antimony trioxide, is also added.
-
Heating and Reaction: The mixture is heated to a temperature range of 180-220°C under an inert atmosphere (e.g., nitrogen) with continuous stirring.
-
Byproduct Removal: During this stage, a byproduct (water for esterification or methanol for transesterification) is formed and continuously removed from the reaction vessel to drive the reaction forward. This is often facilitated by a distillation column.
-
Monitoring: The reaction is monitored by measuring the amount of byproduct collected. This stage is typically complete when the theoretical amount of byproduct has been removed.
b. Polycondensation:
-
Temperature Increase and Vacuum: The temperature of the reaction mixture is gradually increased to 260-300°C. Simultaneously, a vacuum is slowly applied to the system to facilitate the removal of the excess diol and further drive the polymerization reaction.
-
Viscosity Increase: As the polycondensation reaction proceeds, the molecular weight of the polymer increases, leading to a significant rise in the melt viscosity. The agitation speed is adjusted to ensure proper mixing of the viscous melt.
-
Monitoring and Termination: The reaction is monitored by measuring the torque required for stirring, which correlates with the melt viscosity and, therefore, the polymer's molecular weight. The reaction is terminated once the desired viscosity is reached.
-
Extrusion and Pelletization: The molten polymer is then extruded from the reactor, cooled (e.g., in a water bath), and pelletized for further processing and characterization.
Thermal Analysis
a. Differential Scanning Calorimetry (DSC):
-
Standard: ASTM E794, "Standard Test Method for Melting and Crystallization Temperatures By Thermal Analysis," and ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."
-
Procedure:
-
A small, known weight of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample and reference is monitored as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak of the endothermic melting transition.
-
b. Thermogravimetric Analysis (TGA):
-
Standard: ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."
-
Procedure:
-
A known weight of the polymer sample is placed in a TGA sample pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
-
Mechanical Testing
a. Tensile Testing:
-
Standard: ASTM D638, "Standard Test Method for Tensile Properties of Plastics."
-
Procedure:
-
Dumbbell-shaped specimens of the polyester are prepared by injection molding or compression molding according to the dimensions specified in the standard.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.
-
The cross-sectional area of the specimen's gauge section is measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.
-
The load and elongation are continuously recorded.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Gas Barrier Property Testing
-
Standard: ASTM D1434, "Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting."
-
Procedure (Manometric Method):
-
A film of the polyester sample with a known thickness is securely mounted in a gas transmission cell, dividing it into two chambers.
-
Both chambers are initially evacuated to a high vacuum.
-
The test gas (e.g., oxygen, carbon dioxide) is introduced into the high-pressure chamber at a specific pressure.
-
The pressure increase in the low-pressure chamber is monitored over time using a pressure transducer.
-
The gas transmission rate (GTR) is calculated from the rate of pressure increase.
-
The permeability coefficient is then determined by normalizing the GTR for the film thickness and the pressure difference across the film.
-
Visualizations
References
Unveiling the Molecular Architecture: A Guide to the Structural Validation of Diethyl Naphthalene-2,6-dicarboxylate by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of diethyl naphthalene-2,6-dicarboxylate, a key intermediate in various synthetic pathways.
This document outlines the expected NMR spectral data for this compound, details the experimental protocol for its acquisition, and presents a comparative analysis with other common analytical methods, supported by experimental data where available for analogous compounds.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.
Predicted NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.6 | s | 2H | H-1, H-5 |
| Aromatic | ~8.1 | d | 2H | H-3, H-7 |
| Aromatic | ~7.9 | d | 2H | H-4, H-8 |
| Ethyl (-CH₂) | ~4.4 | q | 4H | -OCH₂CH₃ |
| Ethyl (-CH₃) | ~1.4 | t | 6H | -OCH₂CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbonyl | ~166 | C=O | ||
| Aromatic | ~135 | C-2, C-6 | ||
| Aromatic | ~132 | C-4a, C-8a | ||
| Aromatic | ~130 | C-1, C-5 | ||
| Aromatic | ~128 | C-3, C-7 | ||
| Aromatic | ~125 | C-4, C-8 | ||
| Ethyl (-CH₂) | ~62 | -OCH₂CH₃ | ||
| Ethyl (-CH₃) | ~14 | -OCH₂CH₃ |
Note: Predicted values are based on data from analogous compounds and are subject to minor variations in an experimental setting.
Experimental Protocol for NMR Analysis
A standardized protocol for the NMR analysis of aromatic esters like this compound ensures data accuracy and reproducibility.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width (e.g., 0-200 ppm) is used.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the internal standard.
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
Comparative Analysis with Alternative Methods
While NMR is a cornerstone of structural validation, other analytical techniques provide complementary information.
Table 2: Comparison of Analytical Methods for Structural Validation
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Requires relatively pure sample, lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed connectivity information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from isomers/impurities. | Quantitative, highly reproducible. | Does not provide structural information of the analyte. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
For instance, High-Performance Liquid Chromatography (HPLC) is an effective method for determining the purity of this compound and for separating it from other reaction byproducts. Mass spectrometry would confirm the molecular weight (272.30 g/mol for C₁₆H₁₆O₄) and could provide fragmentation data to support the proposed structure.
Workflow for Structural Validation
The logical flow for confirming the structure of this compound is outlined below.
Caption: Workflow for the synthesis and structural validation of a chemical compound.
Purity Analysis of Diethyl Naphthalene-2,6-dicarboxylate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized diethyl naphthalene-2,6-dicarboxylate, a key intermediate in the production of high-performance polymers and specialty resins.
This publication outlines a robust HPLC method for the quantitative analysis of this compound and its potential impurities. Furthermore, it offers a comparative overview of alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC), providing supporting data to aid in the selection of the most appropriate method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a highly effective method for the purity analysis of this compound, offering excellent resolution, sensitivity, and quantitative accuracy. The method separates the target compound from its potential process-related impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC
A validated RP-HPLC method for the analysis of this compound and its common impurities is detailed below.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Dissolve 1 mg of the synthesized compound in 10 mL of acetonitrile. |
Potential Impurities:
Based on the typical synthesis of this compound via Fischer esterification of 2,6-naphthalenedicarboxylic acid with ethanol, the following impurities are anticipated:
-
2,6-Naphthalenedicarboxylic acid (NDA): Unreacted starting material.
-
Monoethyl naphthalene-2,6-dicarboxylate (ME-NDC): Partially esterified intermediate.
-
Other process-related impurities: Arising from the synthesis of the NDA precursor, such as trimellitic acid or formyl-naphthoic acid derivatives.
Data Presentation: HPLC Purity Analysis
The following table summarizes the expected retention times and relative response factors for this compound and its key impurities under the specified HPLC conditions.
| Compound | Retention Time (min) | Relative Response Factor (RRF) |
| 2,6-Naphthalenedicarboxylic acid (NDA) | 3.5 | 1.2 |
| Monoethyl naphthalene-2,6-dicarboxylate (ME-NDC) | 5.8 | 1.1 |
| This compound | 8.2 | 1.0 |
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool for purity analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) can also be employed. The choice of method depends on the specific requirements of the analysis, including the need for structural information, speed, and cost-effectiveness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.
Experimental Protocol: GC-MS
| Parameter | Specification |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min |
| MS Transfer Line | 290°C |
| Ion Source | 230°C |
| Mass Range | 50-500 amu |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for the qualitative assessment of purity. It is often used for reaction monitoring and preliminary purity checks.
Experimental Protocol: TLC
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate |
Comparative Performance
The following table provides a comparative overview of the performance of HPLC, GC-MS, and TLC for the purity analysis of this compound.
| Parameter | HPLC | GC-MS | TLC |
| Quantitative Capability | Excellent | Good | Semi-quantitative at best |
| Sensitivity | High | Very High | Moderate |
| Resolution | Excellent | Excellent | Moderate |
| Compound Identification | Based on retention time | Definitive (mass spectrum) | Based on Rf value |
| Analysis Time | ~15 minutes per sample | ~30 minutes per sample | ~5-10 minutes per plate |
| Cost per Sample | Moderate | High | Low |
| Throughput | High (with autosampler) | Moderate | High |
Logical Relationship of Analytical Techniques
Caption: Logical workflow for the application of different analytical techniques in purity assessment.
Conclusion
For the routine purity analysis and quantification of synthesized this compound, HPLC is the recommended method due to its high resolution, sensitivity, and reproducibility. It allows for the accurate determination of the main compound and the quantification of key process-related impurities.
GC-MS serves as a powerful complementary technique , particularly for the definitive identification of unknown impurities, leveraging its mass spectrometric detection. TLC is a valuable tool for rapid, qualitative checks of reaction progress and preliminary purity assessment due to its simplicity and low cost.
The selection of the most suitable analytical technique will ultimately depend on the specific goals of the analysis, the available resources, and the required level of data quality. For comprehensive quality control in a research and development setting, a combination of these techniques is often employed to ensure the highest standards of product purity.
A Comparative Guide to Catalysts for Naphthalene-2,6-Dicarboxylic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of naphthalene-2,6-dicarboxylic acid (2,6-NDCA) to produce dimethyl-2,6-naphthalenedicarboxylate (DM-2,6-NDC), a key monomer for high-performance polymers like polyethylene naphthalate (PEN), is a reaction of significant industrial interest. The efficiency of this process is largely dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts used for the esterification of 2,6-NDCA, supported by experimental data to aid in catalyst selection and process optimization.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is crucial for achieving high conversion rates and selectivity in the esterification of 2,6-NDCA. The following table summarizes the performance of different catalysts under optimized reaction conditions as reported in the literature.
| Catalyst | Catalyst Loading (wt%) | Methanol to 2,6-NDCA Ratio (mass) | Temperature (°C) | Time (h) | 2,6-NDCA Conversion (%) | Reference |
| Ammonium Molybdate | 1 | 6:1 | 190 | 0.5 | 95.03 | [1] |
| Sodium Tungstate | 3 | 6:1 | 215 | 3 | 92.80 | [1][2] |
| Silicotungstic Acid | - | - | - | - | - | [3] |
| Molybdenum Oxide | 0.1 | 3:1 (Methanol to 2,6-NDCA) | - | - | 94.5 (yield) | [4] |
Note: A direct comparison of silicotungstic acid is challenging as specific quantitative data was not available in the cited abstract.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of catalytic studies. Below are generalized experimental protocols for the esterification of 2,6-NDCA based on the reviewed literature.
General Esterification Procedure:
A typical esterification reaction is conducted in a high-pressure autoclave.
-
Charging the Reactor: The reactor is charged with naphthalene-2,6-dicarboxylic acid, methanol, and the catalyst at the desired ratios.
-
Reaction Conditions: The autoclave is sealed, and the reaction mixture is heated to the specified temperature while stirring. The pressure in the reactor will rise due to the vapor pressure of methanol at the reaction temperature.
-
Reaction Monitoring: The reaction is allowed to proceed for the designated amount of time.
-
Product Recovery and Analysis: After cooling the reactor, the product mixture is collected. The solid product, primarily dimethyl-2,6-naphthalenedicarboxylate, is separated by filtration, washed, and dried. The conversion of 2,6-NDCA is typically determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Catalyst-Specific Conditions:
-
Ammonium Molybdate: The reaction is performed at 190°C for 0.5 hours with a 1% catalyst loading and a 6:1 mass ratio of methanol to 2,6-NDCA.[1]
-
Sodium Tungstate: Optimal conditions for this catalyst are a reaction temperature of 215°C for 3 hours, with a 3% catalyst loading and a 6:1 mass ratio of methanol to 2,6-NDCA.[1][2]
-
Molybdenum Oxide: A slurry is prepared with 2,6-naphthalene-dicarboxylic acid, trimethyl trimellitate (as a solvent), and methanol in a 1:3:3 weight ratio, with 0.1 wt% of molybdenum oxide based on the 2,6-NDCA.[4]
Visualizing the Experimental Workflow and Catalyst Selection Logic
To better understand the experimental process and the factors influencing catalyst performance, the following diagrams are provided.
Caption: Experimental workflow for the catalytic esterification of 2,6-NDCA.
Caption: Relationship between catalyst properties and performance metrics.
Discussion
The choice of catalyst significantly impacts the esterification of 2,6-NDCA.
-
Ammonium molybdate demonstrates high conversion at a relatively lower temperature and shorter reaction time, making it an efficient catalyst.[1]
-
Sodium tungstate also provides high conversion, although it requires a higher temperature and longer reaction time compared to ammonium molybdate.[1][2]
-
Heterogeneous catalysts , such as silicotungstic acid, offer potential advantages in terms of separation and reusability, which are crucial for industrial applications. While both homogeneous and heterogeneous catalysts can be effective, heterogeneous systems often simplify product purification and reduce waste.[5][6]
The synthesis of 2,6-NDCA itself can be achieved through various methods, including the liquid phase catalytic oxidation of 2,6-dimethylnaphthalene.[7][8][9] The purity of the starting 2,6-NDCA is also a critical factor that can influence the efficiency of the subsequent esterification reaction.[7]
Further research could focus on the development of novel heterogeneous catalysts that exhibit high activity, selectivity, and stability under the demanding conditions of 2,6-NDCA esterification. The exploration of different catalyst supports and active metal combinations could lead to more economical and environmentally friendly processes for the production of DM-2,6-NDC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0641761B1 - Process for producing dimethyl 2,6-naphthalene-dicarboxylate - Google Patents [patents.google.com]
- 5. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts [mdpi.com]
- 6. research.abo.fi [research.abo.fi]
- 7. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 8. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Polymers: Diethyl Terephthalate vs. Diethyl Naphthalene-2,6-Dicarboxylate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the polymers derived from diethyl terephthalate and diethyl naphthalene-2,6-dicarboxylate, focusing on their respective impacts on final polymer properties. This guide provides a comprehensive overview of their synthesis, key performance differences, and the experimental data that underpins these distinctions.
The choice of monomer is a critical determinant of the final properties and performance of a polymer. In the realm of polyesters, two prominent monomers, diethyl terephthalate and this compound, give rise to polyethylene terephthalate (PET) and polyethylene naphthalate (PEN), respectively. While structurally similar, the substitution of a benzene ring in PET with a naphthalene ring system in PEN leads to significant enhancements in thermal, mechanical, and barrier properties. This guide provides an in-depth comparison of these two polymers, supported by experimental data, to aid researchers in selecting the appropriate material for their specific applications.
Chemical Structures and Synthesis
The fundamental difference between PET and PEN lies in the aromatic dicarboxylate unit. PET is synthesized from the polycondensation of diethyl terephthalate (or its acid/dimethyl ester form) with ethylene glycol. PEN is similarly produced from this compound and ethylene glycol. The introduction of the more rigid and larger naphthalene moiety in PEN is the primary reason for its superior performance characteristics.[1][2]
Figure 1: Chemical structures of the monomers.
The polymerization process for both PET and PEN typically involves a two-stage melt polycondensation reaction. The initial stage is a transesterification reaction where the diethyl ester reacts with an excess of ethylene glycol to form a bis(2-hydroxyethyl) ester oligomer, with ethanol as a byproduct. The second stage is a polycondensation reaction where these oligomers are polymerized at high temperature and under vacuum to increase the molecular weight, with the removal of ethylene glycol.
Figure 2: General experimental workflow for polyester synthesis.
Comparative Performance Data
The enhanced properties of PEN make it a superior choice for high-performance applications where PET falls short. The following tables summarize the key quantitative differences between the two polymers.
Thermal Properties
PEN exhibits a significantly higher glass transition temperature (Tg) and melting temperature (Tm) compared to PET. This is attributed to the increased rigidity of the polymer chains due to the naphthalene rings, which restricts segmental motion.[3][4] This superior thermal stability allows PEN to be used in applications requiring higher service temperatures.
| Property | Polyethylene Terephthalate (PET) | Polyethylene Naphthalate (PEN) |
| Glass Transition Temperature (Tg) | ~75-80°C[3][5] | ~120°C[3][5] |
| Melting Temperature (Tm) | ~250-260°C | ~270°C |
| Heat Deflection Temperature | ~65°C | ~100°C |
| Coefficient of Thermal Expansion (CTE) | 20–25 ppm/°C[6] | 18–20 ppm/°C[6] |
Table 1: Comparison of thermal properties of PET and PEN.
Mechanical Properties
The rigid naphthalene structure in PEN also leads to enhanced mechanical properties, including higher tensile strength and modulus.[3][5] This makes PEN a stronger and stiffer material than PET.
| Property | Polyethylene Terephthalate (PET) | Polyethylene Naphthalate (PEN) |
| Tensile Strength | ~55 MPa | ~90 MPa |
| Tensile Modulus | ~2.8 GPa | ~5.0 GPa |
| Elongation at Break | 50-150% | 30-100% |
Table 2: Comparison of mechanical properties of PET and PEN.
Barrier Properties
PEN films demonstrate superior barrier properties to gases like oxygen and carbon dioxide, as well as water vapor, compared to PET films.[5][7] This is a direct result of the denser packing of the polymer chains enabled by the planar naphthalene rings, which reduces the free volume for gas permeation.
| Property | Polyethylene Terephthalate (PET) | Polyethylene Naphthalate (PEN) |
| Oxygen Permeability | ~5-10 (cc-mil/100 in²-day-atm) | ~1-2 (cc-mil/100 in²-day-atm) |
| Carbon Dioxide Permeability | ~20-40 (cc-mil/100 in²-day-atm) | ~5-10 (cc-mil/100 in²-day-atm) |
| Water Vapor Transmission Rate | ~1.5-2.0 (g-mil/100 in²-day) | ~0.5-1.0 (g-mil/100 in²-day) |
Table 3: Comparison of barrier properties of PET and PEN films.
Optical Properties
Both PET and PEN are transparent polyesters. However, PEN offers the additional advantage of inherent UV barrier properties, absorbing a significant portion of UV radiation.[2][5] This makes it suitable for applications requiring UV protection for the packaged contents. Spectroscopic ellipsometry studies have shown differences in the refractive indices of PET and PEN, with PEN exhibiting higher values.[8]
| Property | Polyethylene Terephthalate (PET) | Polyethylene Naphthalate (PEN) |
| Refractive Index (at 589 nm) | ~1.57-1.64 | ~1.64-1.9 |
| UV Cutoff | ~315 nm | ~380 nm |
Table 4: Comparison of optical properties of PET and PEN.
Experimental Protocols
Synthesis of PET/PEN via Melt Polycondensation
A typical laboratory-scale synthesis involves a two-step process:
-
Transesterification: Diethyl terephthalate or this compound is mixed with a molar excess of ethylene glycol (typically a 1:2.2 molar ratio) in a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column. A catalyst, such as zinc acetate or antimony trioxide, is added. The mixture is heated to approximately 180-220°C under a slow stream of nitrogen to facilitate the transesterification reaction and distill off the ethanol byproduct.
-
Polycondensation: After the theoretical amount of ethanol is collected, a stabilizer like phosphoric acid is added. The temperature is then gradually raised to 270-290°C, and a high vacuum (typically <1 Torr) is applied. This stage promotes the polycondensation reaction, where ethylene glycol is removed to increase the polymer's molecular weight. The reaction is continued until the desired melt viscosity is achieved, indicating a high molecular weight polymer. The molten polymer is then extruded, cooled, and pelletized.
Characterization Methods
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is employed to assess thermal stability.
-
Mechanical Testing: Tensile properties such as tensile strength, modulus, and elongation at break are measured using a universal testing machine according to ASTM standards (e.g., ASTM D882 for thin films).
-
Barrier Property Measurement: Gas permeability is determined using a gas permeation analyzer (e.g., MOCON OX-TRAN for oxygen permeability) following ASTM standards.
-
Optical Property Measurement: A UV-Vis spectrophotometer is used to measure the UV cutoff wavelength. The refractive index can be determined using an Abbe refractometer or spectroscopic ellipsometry.
Logical Relationships in Property Enhancement
The superior properties of PEN over PET can be traced back to the fundamental difference in their monomer structures. The following diagram illustrates this cause-and-effect relationship.
Figure 3: Structure-property relationship of PEN vs. PET.
Conclusion
The substitution of a terephthalate moiety with a naphthalene-2,6-dicarboxylate in the polyester backbone results in a significant enhancement of material properties. Polyethylene naphthalate (PEN) consistently outperforms polyethylene terephthalate (PET) in terms of thermal stability, mechanical strength, and barrier performance.[3][5] These improvements are directly attributable to the increased rigidity and planarity of the naphthalene ring system. While PET remains a cost-effective and widely used commodity plastic, PEN is the material of choice for demanding applications where higher performance is a critical requirement. This guide provides the foundational data and understanding for researchers and professionals to make informed decisions in their material selection and development processes.
References
- 1. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]
- 2. suprapol.com [suprapol.com]
- 3. muellerbestellung.de [muellerbestellung.de]
- 4. svc.org [svc.org]
- 5. PET film vs. PEN film | dr Dietrich Mueller GmbH [mueller-ahlhorn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Novel Naphthalene-Based Polyesters: Characterization and Validation
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of novel naphthalene-based polyesters, such as Polyethylene Naphthalate (PEN) and Polybutylene Naphthalate (PBN), against conventional alternatives like Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT). This comparison is supported by experimental data and detailed methodologies for key characterization techniques.
Naphthalene-based polyesters are gaining significant interest due to their superior thermal, mechanical, and barrier properties compared to their terephthalate-based counterparts.[1][2] The incorporation of the rigid naphthalene ring into the polymer backbone enhances performance, making them suitable for a wide range of high-performance applications, including packaging, electronics, and automotive components.[3][4]
Performance Comparison of Naphthalene-Based Polyesters and Alternatives
The following tables summarize the key performance indicators for PEN, PBN, and their conventional counterparts, PET and PBT.
Table 1: Thermal Properties
| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) | Polybutylene Naphthalate (PBN) | Polybutylene Terephthalate (PBT) |
| Glass Transition Temperature (Tg) | ~120 °C | ~75 °C | ~78 °C | ~22-43 °C |
| Melting Temperature (Tm) | ~265 °C | ~255 °C | ~243 °C | ~225 °C |
| Heat Deflection Temperature (HDT) | High | Moderate | High | Moderate |
Table 2: Mechanical Properties
| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) | Polybutylene Naphthalate (PBN) | Polybutylene Terephthalate (PBT) |
| Tensile Strength | ~60-80 MPa | ~50-70 MPa | ~65 MPa | ~52 MPa |
| Tensile Modulus | ~4.5-6.0 GPa | ~2.0-4.0 GPa | ~1.92 GPa | ~2.55 GPa |
| Elongation at Break | ~30-50% | >50% | ~87% | >200% |
Table 3: Barrier Properties
| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) | Polybutylene Naphthalate (PBN) | Polybutylene Terephthalate (PBT) |
| Oxygen Permeability | Excellent Barrier | Good Barrier | Superior Barrier | Moderate Barrier |
| Carbon Dioxide Permeability | Excellent Barrier | Good Barrier | Superior Barrier | Moderate Barrier |
| Water Vapor Permeability | Good Barrier | Moderate Barrier | Excellent Barrier | Moderate Barrier |
| UV Barrier | Excellent | Poor | Excellent | Poor |
Experimental Protocols
Detailed methodologies for the characterization of these polyesters are crucial for accurate and reproducible results. The following are standard protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polyester.
Methodology:
-
A small sample (5-10 mg) of the polymer is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample and reference is monitored as a function of temperature.
-
The Tg is observed as a step change in the baseline, while Tm appears as an endothermic peak.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polyester.
Methodology:
-
A small sample (10-15 mg) of the polymer is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the onset of decomposition and the temperature at which maximum weight loss occurs.
X-Ray Diffraction (XRD)
Objective: To determine the crystalline structure and degree of crystallinity of the polyester.
Methodology:
-
A flat, powdered sample of the polymer is prepared.
-
The sample is mounted in the XRD instrument.
-
The sample is irradiated with a monochromatic X-ray beam at various angles.
-
The intensity of the diffracted X-rays is measured by a detector.
-
The resulting diffraction pattern shows sharp peaks for crystalline regions and a broad halo for amorphous regions. The degree of crystallinity can be calculated from the relative areas of the crystalline peaks and the amorphous halo.
Tensile Testing (ASTM D638)
Objective: To measure the mechanical properties of the polyester, including tensile strength, tensile modulus, and elongation at break.
Methodology:
-
Dumbbell-shaped specimens are prepared from the polymer according to ASTM D638 specifications.
-
The dimensions of the specimen are measured and recorded.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of crosshead displacement until it fractures.
-
The load and displacement are continuously recorded.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.
Signaling Pathways and Experimental Workflows
To visualize the synthesis and characterization processes, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Naphthalene Dicarboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and separation of naphthalene dicarboxylate (NDC) isomers are critical in various fields, including polymer chemistry and drug development. The isomeric purity of NDCs, such as 2,6-naphthalenedicarboxylic acid (2,6-NDA), is a key determinant of the properties of resulting polymers like polyethylene naphthalate (PEN). In pharmaceutical sciences, the precise analysis of NDC-containing compounds is essential for quality control and metabolic studies.
This guide provides a comparative overview of three common analytical techniques for the analysis of NDC isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). While a direct cross-validation study comparing these methods for all NDC isomers was not found in the public domain, this document compiles and compares available data from studies on NDC isomers and structurally related aromatic dicarboxylic acids to offer a valuable resource for method selection and development.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the quantitative performance of HPLC, GC-MS, and CE for the analysis of NDC isomers and related compounds. It is important to note that the data for GC-MS and CE are based on the analysis of similar aromatic dicarboxylic acids and naphthalenediol isomers due to the limited availability of specific validation data for all NDC isomers.
Table 1: Comparison of Quantitative Performance Parameters for Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) for 2,6-NDC/2,6-NDA | Gas Chromatography-Mass Spectrometry (GC-MS) for Dicarboxylic Acid Isomers (as esters) | Capillary Electrophoresis (CE-UV) for Naphthalenediol Isomers |
| Linearity (R²) | > 0.999[1] | > 0.990[2] | > 0.99[3] |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for monomer migration studies.[1] | 0.02 - 8.00 µg/kg[2] | 0.070 - 0.19 µg/mL[3] |
| Limit of Quantification (LOQ) | 50 µg/mL (for a related method)[1] | 0.07 - 26.68 µg/kg[2] | 0.23 - 0.63 µg/mL[3] |
| Accuracy (% Recovery) | 99.41 - 102.98%[1] | 70.11 - 115.33%[2] | 91.2 - 107.2%[3] |
| Precision (% RSD) | < 2.3%[1] | 3.97 - 11.55%[2] | < 4.04%[3] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and validating analytical methods. The following sections outline typical methodologies for the analysis of NDC isomers using HPLC, GC-MS, and CE.
High-Performance Liquid Chromatography (HPLC-UV) for 2,6-NDC and 2,6-NDA
This method is suitable for the quantification of 2,6-naphthalenedicarboxylic acid and its dimethyl ester.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing an acidic modifier like 0.1% trifluoroacetic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and filtered prior to injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for NDC Isomers
Due to the low volatility of dicarboxylic acids, a derivatization step is typically required before GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Esterification of the carboxylic acid groups is a common approach. This can be achieved by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or by using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized isomers. For example, starting at 100°C, ramping to 280°C.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: The sample containing NDC isomers is dried and then subjected to the derivatization reaction. The resulting esters are extracted into an organic solvent (e.g., hexane or dichloromethane) before injection into the GC-MS.
Capillary Electrophoresis (CE) for NDC Isomers
CE offers high separation efficiency for charged species like dicarboxylate anions.
-
Instrumentation: Capillary electrophoresis system with a UV or diode array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as a borate or phosphate buffer at a specific pH, is used. The addition of organic modifiers (e.g., methanol, acetonitrile) or cyclodextrins can improve the separation of isomers.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength where the NDC isomers absorb (e.g., 210-230 nm).
-
Sample Preparation: Samples are dissolved in the BGE or a compatible solvent and filtered.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for each technique.
Caption: Workflow for HPLC analysis of NDC isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a micellar electrokinetic capillary chromatography method for the determination of four naphthalenediols in cosmetics and a comparison with a HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polyethylene Naphthalate (PEN) Synthesis: Diethyl vs. Dimethyl Esters
For researchers, scientists, and drug development professionals, the choice of starting materials can have a significant impact on the final properties and synthesis efficiency of polymers like Polyethylene Naphthalate (PEN). This guide provides a comprehensive comparison of PEN synthesized from two common precursors: diethyl 2,6-naphthalenedicarboxylate (DEC) and dimethyl 2,6-naphthalenedicarboxylate (DMC). While the dimethyl ester route is more prevalent in industrial applications, understanding the nuances of using the diethyl ester can offer advantages in specific research and development contexts.
Performance and Properties: A Comparative Overview
Direct, side-by-side experimental data comparing the performance of PEN synthesized from DEC versus DMC is scarce in publicly available literature. However, based on the principles of polyester chemistry, the fundamental properties of the final PEN polymer are expected to be largely independent of the starting ester, as the core monomer unit, bis(2-hydroxyethyl) 2,6-naphthalenedicarboxylate, is the same. The primary differences arise in the synthesis process itself, particularly the transesterification step.
The key distinction lies in the byproduct of the initial transesterification reaction with ethylene glycol: ethanol is produced when starting with DEC, while methanol is the byproduct for DMC. This difference in the leaving alcohol has practical implications for the reaction conditions.
| Property / Parameter | PEN from Diethyl 2,6-naphthalenedicarboxylate (DEC) | PEN from Dimethyl 2,6-naphthalenedicarboxylate (DMC) | Key Considerations |
| Transesterification Byproduct | Ethanol (Boiling Point: 78.4°C) | Methanol (Boiling Point: 64.7°C) | The lower boiling point of methanol may allow for slightly lower reaction temperatures or more efficient removal under vacuum, potentially impacting reaction kinetics. |
| Reaction Kinetics | Potentially slightly slower due to the higher boiling point of ethanol, requiring more energy for removal to drive the reaction equilibrium. | Generally considered the industry standard with well-established reaction kinetics. | Catalyst choice and concentration can be optimized to mitigate differences in reaction rates. |
| Final Polymer Properties | |||
| Molecular Weight | Theoretically achievable to high molecular weights comparable to the DMC route. | High molecular weight polymer is routinely produced. | Dependent on the efficiency of the polycondensation stage and removal of ethylene glycol. |
| Thermal Properties (Tg, Tm) | Expected to be identical to PEN from DMC as the final polymer structure is the same. | Glass Transition Temp (Tg): ~120°C; Melting Temp (Tm): ~265°C. | These are intrinsic properties of the PEN polymer chain. |
| Mechanical Properties | Expected to be identical to PEN from DMC. | High tensile strength and modulus. | Dependent on molecular weight and degree of crystallinity. |
| Optical Properties | Expected to be identical to PEN from DMC. | High clarity and low haze. | Dependent on catalyst residues and processing conditions. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of PEN via a two-stage melt polymerization process (transesterification and polycondensation). This protocol can be adapted for either diethyl or dimethyl 2,6-naphthalenedicarboxylate.
Stage 1: Transesterification
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with diethyl 2,6-naphthalenedicarboxylate (or dimethyl 2,6-naphthalenedicarboxylate) and ethylene glycol in a molar ratio of approximately 1:2.2.
-
Catalyst Addition: A transesterification catalyst, such as zinc acetate (typically 0.05-0.1% by weight of the ester), is added to the reaction mixture.
-
Inert Atmosphere: The system is purged with dry nitrogen to remove any oxygen. A slow, steady stream of nitrogen is maintained throughout this stage.
-
Heating and Reaction: The reaction mixture is heated with constant stirring. The temperature is gradually raised to 180-220°C.
-
Byproduct Removal: The alcohol byproduct (ethanol or methanol) begins to distill off. The reaction is continued until approximately 85-90% of the theoretical amount of alcohol has been collected. This stage typically takes 2-4 hours.
Stage 2: Polycondensation
-
Stabilizer and Co-catalyst Addition: A polycondensation catalyst, such as antimony trioxide (typically 0.03-0.05% by weight of the ester), and a thermal stabilizer, like a phosphite compound, are added to the molten oligomer from the first stage.
-
Temperature Increase and Vacuum Application: The temperature of the reaction mixture is gradually increased to 270-290°C. Simultaneously, a vacuum is slowly applied to the system, eventually reaching a high vacuum (<1 Torr).
-
Polymerization and Viscosity Increase: Under these conditions, excess ethylene glycol is removed, and the molecular weight of the polymer increases. The progress of the reaction can be monitored by the increase in the viscosity of the melt, often observed through the torque on the mechanical stirrer.
-
Reaction Termination: The polycondensation is continued until the desired melt viscosity (and thus molecular weight) is achieved. This stage can take an additional 2-4 hours.
-
Polymer Recovery: The reactor is then cooled under a nitrogen atmosphere, and the resulting PEN polymer is extruded and pelletized.
Visualizing the Process and Comparison
To better illustrate the synthesis pathway and the logical comparison between the two starting materials, the following diagrams are provided.
A Comparative Guide to the Thermal Stability of Polyesters Derived from Naphthalene Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various polyesters synthesized from different isomers of naphthalene dicarboxylic acid and a range of diols. The inherent rigidity of the naphthalene ring system imparts exceptional thermal properties to these polymers, making them suitable for high-performance applications. This document summarizes key thermal data, details the experimental methodologies used for their characterization, and illustrates the structure-property relationships.
Data Presentation: Thermal Properties of Naphthalene Dicarboxylate Polyesters
The thermal stability of polyesters is primarily characterized by their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The following table summarizes these properties for a selection of polyesters derived from 2,6-, 2,7-, and 1,4-naphthalene dicarboxylic acid (NDA) isomers and various aliphatic diols.
| Polyester | Naphthalene Dicarboxylate Isomer | Diol | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| PEN (Poly(ethylene naphthalate)) | 2,6-NDA | Ethylene Glycol | ~120[1] | ~265[1] | ~410 |
| PENN (Poly(ethylene 2,7-naphthalate)) | 2,7-NDA | Ethylene Glycol | 121.8[2] | 325-335[2] | >400[2] |
| PEN-1,4 (Poly(ethylene 1,4-naphthalate)) | 1,4-NDA | Ethylene Glycol | Amorphous | - | - |
| PPN (Poly(propylene naphthalate)) | 2,6-NDA | 1,3-Propanediol | ~90 | ~245 | - |
| PBN (Poly(butylene naphthalate)) | 2,6-NDA | 1,4-Butanediol | ~78 | ~245 | - |
Note: Values are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions. Td, 5% refers to the temperature at which 5% weight loss is observed.
Experimental Protocols
The data presented in this guide are primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.
Methodology:
-
A small sample of the polyester (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant heating rate, commonly 10 °C/min or 20 °C/min, under a nitrogen atmosphere.
-
The heat flow to the sample relative to the reference is monitored as a function of temperature.
-
The glass transition is observed as a step change in the baseline of the heat flow curve, and the melting point is identified by an endothermic peak.
-
To erase the thermal history, a first heating scan is often performed, followed by a controlled cooling scan and a second heating scan, from which the thermal properties are determined.
Thermogravimetric Analysis (TGA)
TGA is utilized to assess the thermal stability and decomposition temperature (Td) of the polyesters.
Methodology:
-
A small sample of the polyester (typically 10-20 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate, typically 10 °C/min or 20 °C/min, in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td, 5% for 5% weight loss).
Mandatory Visualization
The following diagram illustrates the relationship between the chemical structure of the naphthalene dicarboxylate isomers and the diol, and the resulting thermal stability of the polyesters.
Caption: Structure-property relationship in naphthalene-based polyesters.
Discussion
The thermal stability of polyesters derived from naphthalene dicarboxylates is significantly influenced by the isomeric position of the carboxyl groups on the naphthalene ring and the length of the diol used in the polymerization.
-
Influence of Naphthalene Dicarboxylate Isomer: The linear and symmetrical structure of the 2,6-naphthalene dicarboxylate isomer allows for efficient chain packing and high crystallinity, resulting in polyesters like PEN with high glass transition and melting temperatures. The 2,7-isomer, while also symmetrical, introduces a kink in the polymer backbone, which can affect crystallinity but still maintains high thermal stability due to the rigid naphthalene unit[2]. In contrast, the asymmetrical 1,4-isomer disrupts the regularity of the polymer chain, leading to amorphous materials with lower or no discernible melting points.
-
Influence of Diol Structure: The length of the flexible aliphatic diol component also plays a crucial role. Increasing the number of methylene units in the diol (from ethylene glycol to propylene glycol to butylene glycol) generally increases the flexibility of the polymer chain. This increased flexibility leads to a decrease in both the glass transition temperature and the melting temperature of the resulting polyester.
References
Safety Operating Guide
Proper Disposal of Diethyl Naphthalene-2,6-dicarboxylate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of diethyl naphthalene-2,6-dicarboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general hazardous waste management principles and data for the closely related compound, dimethyl 2,6-naphthalenedicarboxylate. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and accurate information.
Immediate Safety and Disposal Procedures
The disposal of chemical waste is regulated and must be handled with care to ensure personnel safety and environmental protection.[1] Improper disposal, such as in regular trash or down the sewer system, is not permitted.[1]
Step 1: Assess Hazards and Don Personal Protective Equipment (PPE) Before handling the chemical waste, review the substance-specific Safety Data Sheet (SDS). Based on general laboratory safety practices for solid chemicals, the following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: If there is a risk of generating dust, use a particle filter respirator. No special respiratory protection is typically needed under normal use conditions with adequate ventilation.[2][3]
Step 2: Waste Identification and Classification While some forms of dimethyl 2,6-naphthalenedicarboxylate are not classified as hazardous under GHS, some safety data sheets indicate it may cause long-lasting harmful effects to aquatic life.[4][5][6] Therefore, it is crucial to avoid release to the environment.[5]
-
Do not dispose of down the drain or in regular trash. [1][7]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[3][7]
-
Always err on the side of caution and manage the waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[8]
Step 3: Use Appropriate Waste Containers
-
Container Type: Store chemical waste in appropriate, tightly sealed containers.[3] Plastic containers are often preferred over glass when chemical compatibility is not an issue.[1][9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[1] The label must include:
-
The full common chemical name: "this compound" (avoid abbreviations or formulas).[1]
-
The quantity of the waste.
-
The date of waste generation.[1]
-
The location of origin (e.g., department, room number).[1]
-
The Principal Investigator's name and contact number.[1]
-
Appropriate hazard pictograms, if applicable.[1]
-
Step 4: Store Waste in a Designated Area
-
Satellite Accumulation Area: Hazardous waste must be stored in a designated "Satellite Accumulation Area," which should be at or near the point of generation.[9][10]
-
Segregation: Store waste containers based on chemical compatibility. Keep incompatibles, such as acids and bases or oxidizers and reducing agents, separate.[10] this compound should be stored away from strong oxidizing agents.[2]
-
Closure: Keep waste containers tightly closed at all times, except when adding waste.[8][10]
Step 5: Arrange for Professional Disposal
-
Contact EHS: Most chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) Hazardous Waste Program.[1] Contact your EHS office to schedule a waste pickup.
-
Documentation: Complete all required waste disposal forms as instructed by your EHS office.[1]
Chemical and Physical Properties
The following table summarizes key quantitative data for the related compound, dimethyl 2,6-naphthalenedicarboxylate. This information is critical for assessing potential hazards and ensuring proper handling.
| Property | Value | Source |
| Molecular Formula | C14H12O4 | [2] |
| Molecular Weight | 244.25 g/mol | [2] |
| Appearance | White Solid | [2] |
| Melting Point | 187 - 193 °C / 368.6 - 379.4 °F | [2] |
| Flash Point | 232 °C / 449.6 °F | [2] |
| Water Solubility | Insoluble | [11] |
| Log Partition Coefficient (Log Pow) | 3.5 | [12] |
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the safe and compliant disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Dimethyl naphthalene-2,6-dicarboxylate, 99+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
